molecular formula C56H102O6 B12362630 18:1-17:1-18:1 TG-d5

18:1-17:1-18:1 TG-d5

Numéro de catalogue: B12362630
Poids moléculaire: 876.4 g/mol
Clé InChI: MOYCRTIGLGCJHW-CRHZRDJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

18:1-17:1-18:1 TG-d5 is a useful research compound. Its molecular formula is C56H102O6 and its molecular weight is 876.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C56H102O6

Poids moléculaire

876.4 g/mol

Nom IUPAC

[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C56H102O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h21,24-26,28-29,53H,4-20,22-23,27,30-52H2,1-3H3/b24-21-,28-25-,29-26-/i51D2,52D2,53D

Clé InChI

MOYCRTIGLGCJHW-CRHZRDJVSA-N

SMILES isomérique

[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCCC/C=C\CCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H]

SMILES canonique

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to 18:1-17:1-18:1 TG-d5: An Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated triglyceride 18:1-17:1-18:1 TG-d5, a critical tool for accurate and reproducible quantification of triglycerides in complex biological samples. Its primary application is as an internal standard in mass spectrometry-based lipidomics, where it compensates for variations in sample preparation and analysis.

Core Properties and Specifications

This compound, chemically known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a synthetic triglyceride containing two oleic acid (18:1) chains, one heptadecenoic acid (17:1) chain, and a glycerol (B35011) backbone labeled with five deuterium (B1214612) atoms. This isotopic labeling makes it chemically analogous to endogenous triglycerides but easily distinguishable by mass spectrometry.

PropertyValue
Chemical Name 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5
Molecular Formula C₅₆H₉₇D₅O₆
Molecular Weight 876.44 g/mol
CAS Number 2342574-91-6
Purity >99% (as determined by TLC)
Form Solution
Storage Temperature -20°C

Application in Quantitative Lipidomics

This compound is a component of the widely used UltimateSPLASH™ ONE internal standard mixture. Its primary role is to serve as an internal standard for the quantification of triglycerides in various biological matrices such as plasma, serum, tissues, and cell cultures. The odd-chain fatty acid (17:1) and deuterium labeling ensure that it does not interfere with the measurement of naturally occurring triglycerides.

The use of this internal standard is crucial for correcting analytical variability, including:

  • Sample extraction efficiency: It accounts for lipid losses during the extraction process.

  • Ionization efficiency: It normalizes for fluctuations in the ionization process within the mass spectrometer's source.

  • Injection volume variations: It corrects for minor inconsistencies in sample injection.

Experimental Protocols

The following sections outline a general workflow for the use of this compound as an internal standard in a typical lipidomics experiment.

Sample Preparation and Lipid Extraction

The internal standard should be added to the sample at the earliest stage of the workflow to account for variability throughout the entire process.

1. Spiking of Internal Standard:

  • The this compound, typically as part of a standard mixture like UltimateSPLASH™ ONE, is added to the biological sample (e.g., plasma, cell lysate) at a known concentration. The exact amount will depend on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer.

2. Lipid Extraction:

Several methods can be employed for lipid extraction. The choice of method depends on the sample type and the specific lipids of interest.

  • Folch Method (Chloroform/Methanol):

    • To the sample spiked with the internal standard, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

    • Vortex thoroughly to create a single-phase solution and allow for protein precipitation.

    • Add water or a saline solution to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase, containing the lipids, is collected.

    • The solvent is then evaporated under a stream of nitrogen or by vacuum centrifugation.

  • Matyash Method (MTBE/Methanol):

    • To the spiked sample, add methanol followed by methyl-tert-butyl ether (MTBE).

    • Vortex and then add water to induce phase separation.

    • Centrifuge, and the upper organic phase containing the lipids is collected.

    • The solvent is evaporated as described above.

3. Reconstitution:

  • The dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system, typically a mixture of isopropanol (B130326) and acetonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS. A reversed-phase C18 column is commonly used for the separation of triglycerides.

ParameterTypical Conditions
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A linear gradient from a low to a high percentage of mobile phase B is used to elute triglycerides based on their hydrophobicity.
Ionization Mode Positive Electrospray Ionization (ESI+)

Mass Spectrometry Parameters:

The mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of the target lipid and a specific fragment ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound893.83 [M+NH₄]⁺Varies (Neutral loss of a fatty acid)

Note: The specific product ions for triglycerides arise from the neutral loss of one of the fatty acyl chains. For this compound, this would correspond to the loss of oleic acid (18:1) or heptadecenoic acid (17:1). The exact m/z of the product ion will depend on which fatty acid is lost.

Data Analysis and Quantification

The peak areas of the endogenous triglycerides are normalized to the peak area of the this compound internal standard. A calibration curve, constructed using known concentrations of non-labeled triglyceride standards and a fixed concentration of the internal standard, is then used to determine the absolute concentration of the endogenous triglycerides in the original sample.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment utilizing this compound.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with This compound (Internal Standard) sample->add_is extraction Lipid Extraction (e.g., Folch or Matyash) add_is->extraction drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution in LC-MS compatible solvent drydown->reconstitution lc_ms LC-MS/MS Analysis (Reversed-Phase LC, SRM/MRM) reconstitution->lc_ms peak_integration Peak Integration lc_ms->peak_integration normalization Normalization to Internal Standard peak_integration->normalization quantification Quantification using Calibration Curve normalization->quantification results Final Triglyceride Concentrations quantification->results

Caption: Quantitative lipidomics workflow using this compound.

Conclusion

A Technical Guide to 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed analytical methodologies for the mixed-acid triglyceride, 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5. Due to the novelty of this specific deuterated triglyceride, this document compiles information from the analysis of its constituent fatty acids and analogous triglyceride structures. Detailed hypothetical experimental protocols for synthesis and characterization are presented to guide researchers in their work with this and similar molecules. This guide is intended for professionals in lipid research and drug development who require a technical understanding of complex, isotopically labeled lipids.

Chemical Structure and Properties

1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 is a mixed-acid triglyceride built on a deuterated glycerol (B35011) backbone. Specifically, it consists of a glycerol-d5 molecule esterified with two oleic acid moieties at the sn-1 and sn-3 positions, and a heptadec-10Z-enoic acid moiety at the sn-2 position.

  • Glycerol-d5 Backbone : The glycerol backbone is deuterated at all five carbon-bound hydrogen positions ((HOCD₂)₂CDOH), providing a stable isotopic label for mass spectrometry-based quantification and tracer studies.[1][2][3][4]

  • sn-1 and sn-3 Acyl Chains: Oleic Acid : Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and a single cis double bond between carbons 9 and 10 (18:1 n-9).[5][6][7][8][9] Its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₇COOH.

  • sn-2 Acyl Chain: Heptadec-10Z-enoic Acid : Heptadec-10Z-enoic acid is a monounsaturated fatty acid with 17 carbon atoms and a cis double bond between carbons 10 and 11 (17:1 n-7). Its chemical formula is CH₃(CH₂)₅CH=CH(CH₂)₈COOH.

The complete chemical structure is systematically named [1,1,2,3,3-pentadeuterio-1,3-di((9Z)-octadec-9-enoyloxy)propan-2-yl] (10Z)-heptadec-10-enoate.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource/Method
Molecular Formula C₅₅H₉₇D₅O₆Calculated
Molecular Weight 865.48 g/mol Calculated
Physical State Likely an oil at room temperatureInferred from component fatty acids
Solubility Soluble in nonpolar organic solvents (e.g., hexane, chloroform), miscible with DMF, DMSO, and ethanol.Inferred from similar triglycerides

Hypothetical Synthesis

The synthesis of mixed-acid triglycerides like 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 can be approached through a multi-step chemoenzymatic process to ensure regioselectivity.[10][11][12]

Experimental Protocol: Chemoenzymatic Synthesis

  • Protection of Glycerol-d5 : React glycerol-d5 with a suitable protecting group (e.g., trityl chloride) to selectively block the primary hydroxyl groups at the sn-1 and sn-3 positions.

  • Esterification at sn-2 Position : Acylate the free secondary hydroxyl group at the sn-2 position with heptadec-10Z-enoic acid using a mild coupling agent (e.g., DCC/DMAP) or by conversion to the acid chloride followed by reaction with the protected glycerol-d5.

  • Deprotection : Remove the protecting groups from the sn-1 and sn-3 positions.

  • Esterification at sn-1 and sn-3 Positions : Esterify the free primary hydroxyl groups with an excess of oleic acid. This can be achieved using chemical methods or, for higher selectivity, with a 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei).[13]

  • Purification : The final product can be purified using column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthetic Workflow A Glycerol-d5 B Protection of sn-1,3 positions A->B Trityl Chloride C Esterification with Heptadec-10Z-enoic Acid B->C Heptadec-10Z-enoyl-CoA or Acid Chloride D Deprotection C->D Acidic conditions E Esterification with Oleic Acid D->E Oleoyl-CoA or Oleic Acid + Lipase F Purification E->F Silica Gel Chromatography G Final Product F->G

Caption: Hypothetical chemoenzymatic synthesis workflow for 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5.

Chromatographic Analysis

Experimental Protocol: HPLC Analysis

  • Technique : Reversed-phase high-performance liquid chromatography (RP-HPLC) is suitable for separating triglycerides based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds).[14][15][16][17][18]

  • Column : A C18 stationary phase is commonly used.[15]

  • Mobile Phase : A gradient of acetonitrile (B52724) and a stronger solvent like isopropanol (B130326) or methyl tert-butyl ether is effective.[17]

  • Detector : An evaporative light-scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection, as triglycerides lack a strong chromophore for UV detection.[14][17]

Mass Spectrometry

Experimental Protocol: LC-MS/MS Analysis

  • Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI with ammonium (B1175870) adducts is common for triglycerides.[19][20]

  • Analysis : High-resolution mass spectrometry will confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to identify the fatty acid composition by observing the neutral loss of each fatty acid from the precursor ion.[21][22] The d5-label on the glycerol backbone will result in a 5 Dalton mass shift compared to the non-deuterated analog, aiding in its identification and quantification in complex biological matrices.

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+NH₄]⁺ 882.55
[M+Na]⁺ 887.49
[M-Oleic Acid]⁺ 583.47
[M-Heptadec-10Z-enoic Acid]⁺ 597.48
NMR Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the glycerol backbone (deuterated, so signals will be absent or significantly reduced), the double bonds of the fatty acids (~5.3-5.4 ppm), the alpha-carbonyl methylene (B1212753) groups (~2.3 ppm), and the terminal methyl groups (~0.9 ppm).[23][24][25]

  • ¹³C NMR : The carbon NMR spectrum will provide detailed information about the carbon skeleton, including the carbonyl carbons (~172-173 ppm), the double bond carbons (~127-130 ppm), and the glycerol carbons.[24][26][27]

Potential Applications and Logical Workflows

The deuterated nature of 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 makes it a valuable tool for metabolic research and drug development.

  • Metabolic Tracer : It can be used as an internal standard for the quantification of its non-deuterated counterpart in biological samples.

  • Lipid Metabolism Studies : It can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of this specific triglyceride.

G cluster_analysis Analytical and Application Workflow A Synthesis and Purification B Structural Characterization (NMR, HRMS) A->B C In vitro studies (e.g., cell uptake) B->C D In vivo studies (e.g., animal models) B->D H Data Analysis and Metabolic Modeling C->H E Sample Collection (Plasma, Tissues) D->E F Lipid Extraction E->F G LC-MS/MS Quantification F->G Use as internal standard G->H

Caption: A logical workflow for the application of 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 in metabolic research.

Conclusion

While direct experimental data for 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 is not currently available in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established principles of lipid chemistry and analysis. The detailed hypothetical protocols and workflows serve as a valuable resource for researchers embarking on the study of this and other complex, isotopically labeled triglycerides. As research in lipidomics advances, the use of such precisely designed molecules will be instrumental in unraveling the intricate roles of lipids in health and disease.

References

An In-depth Technical Guide to the Physical Properties of 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and theoretical physical properties of the deuterated mixed-acid triglyceride, 18:1-17:1-18:1 TG-d5. This molecule, also known as 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5, serves as a crucial internal standard in advanced lipidomic analyses due to its structural similarity to endogenous triglycerides and its distinct mass shift. This document details its chemical identity, expected physical characteristics, and provides standardized protocols for its analysis.

Chemical Identity and Structure

This compound is a mixed triglyceride containing two oleic acid (18:1) chains at the sn-1 and sn-3 positions and one heptadecanoic acid (17:0) chain at the sn-2 position of the glycerol (B35011) backbone. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, providing a stable isotopic label for mass spectrometry-based quantification.

Table 1: Chemical Identifiers for this compound

PropertyValue
Systematic Name 1,3-di((Z)-octadec-9-enoyl)-2-heptadecanoyl-glycerol-1,1,2,3,3-d5
Common Name 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5
Abbreviation TG(18:1/17:1/18:1)-d5
CAS Number 2342574-91-6
Molecular Formula C₅₆H₉₇D₅O₆
Exact Mass 891.81 g/mol
Physical Properties

Direct experimental data for many physical properties of this compound are not extensively published due to its specific application as an analytical standard. However, its properties can be inferred from the general characteristics of mixed, unsaturated triglycerides.[1][2]

Table 2: Summary of Physical Properties

PropertyDescription / Expected ValueRationale / Notes
Physical State Likely a liquid or semi-solid at room temperature (25°C).[3]The presence of two unsaturated oleic acid chains introduces kinks, preventing tight packing of the molecules and thus lowering the melting point compared to fully saturated triglycerides.[2]
Melting Point Not experimentally determined. Expected to be low.Unsaturated fats generally have lower melting points than their saturated counterparts.[1] Mixed triglycerides often exhibit complex melting behavior and polymorphism.
Boiling Point Not applicable. Decomposes at high temperatures.Triglycerides have very high molecular weights and will thermally degrade before boiling under atmospheric pressure.
Density Expected to be less than 1.0 g/mL (floats on water).[1][3]Triglycerides are generally less dense than water. Densities for similar long-chain triglycerides are typically in the range of 0.90-0.92 g/mL.[2]
Solubility Insoluble in water.[1] Soluble in nonpolar organic solvents (e.g., chloroform (B151607), hexane, diethyl ether) and moderately soluble in less polar solvents (e.g., ethanol, methanol).[4][5]As a nonpolar lipid, it is hydrophobic. Solubility in organic solvents is a key characteristic for its extraction and analysis.
Appearance Expected to be a colorless to slightly yellowish oil or solid.[2]The color is dependent on purity; impurities can cause a yellowish appearance.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound, primarily focusing on its use in lipidomics.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol describes a standard method for extracting total lipids, including triglycerides, from a plasma sample, incorporating this compound as an internal standard.[6][7][8]

Materials:

  • Plasma sample

  • This compound internal standard solution (in chloroform/methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Conical glass tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge (capable of 2000 x g, refrigerated at 4°C)

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean glass tube, pipette 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The amount should be chosen to be within the linear range of the analytical method.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the tube at 2000 x g for 15 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new clean glass tube, being careful not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., 100 µL of 1:1 butanol:methanol for LC-MS/MS).

Protocol 2: Analysis by HILIC-MS/MS

This protocol outlines a method for the analysis of triglycerides using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC separates lipid classes based on the polarity of their head groups.

Instrumentation:

  • UHPLC system with a HILIC column (e.g., a silica-based column with amide functional groups).

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound:

    • Precursor Ion (Ammonium Adduct [M+NH₄]⁺): m/z 909.8

    • Product Ion (Neutral Loss of Oleic Acid + NH₃): m/z 608.6

    • Product Ion (Neutral Loss of Heptadecanoic Acid + NH₃): m/z 636.6

  • Collision Energy: Optimized for the specific instrument and transitions (typically 25-40 eV).

Visualizations

Diagram 1: Experimental Workflow for Lipid Analysis

The following diagram illustrates the typical workflow from sample collection to data analysis in a lipidomics experiment using an internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS HILIC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Quant Quantification vs. Internal Standard Peak->Quant Stats Statistical Analysis Quant->Stats

Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

Diagram 2: Triglyceride Metabolism Pathway (Lipolysis)

Since this compound is a synthetic standard, it doesn't have a natural signaling pathway. This diagram shows the general metabolic pathway of lipolysis, the breakdown of triglycerides, which is a fundamental process in lipid metabolism.[9][10][11]

G TG Triglyceride (TG) DG Diacylglycerol (DG) + Free Fatty Acid (FFA) TG->DG Hydrolysis MG Monoacylglycerol (MG) + Free Fatty Acid (FFA) DG->MG Hydrolysis Glycerol Glycerol + Free Fatty Acid (FFA) MG->Glycerol Hydrolysis ATGL ATGL ATGL->TG HSL HSL HSL->DG MGL MGL MGL->MG

Caption: The enzymatic cascade of triglyceride breakdown (lipolysis).

References

Technical Guide: 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated triglyceride 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5), a critical tool in the field of lipidomics and metabolomics. Its primary application is as an internal standard for the accurate quantification of triglycerides in complex biological samples using mass spectrometry.

Core Physicochemical Properties

The accurate use of this compound as an internal standard is predicated on its well-defined physical and chemical characteristics. These properties are summarized in the table below.

PropertyValue
Chemical Name 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5
Synonym 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5
CAS Number 2342574-91-6[1][2][3]
Empirical Formula C₅₆H₉₇D₅O₆[3][4]
Formula Weight 876.46 g/mol [1]
Exact Mass 875.8 amu[1]
Purity >99% (by Thin Layer Chromatography)[3]
Physical Form Solution
Storage Temperature -20°C[1][3]

Principle of Isotope Dilution Mass Spectrometry

The core utility of this compound lies in the principle of stable isotope dilution mass spectrometry. As a deuterated analog of endogenous triglycerides, it exhibits nearly identical chemical and physical properties to the analytes of interest. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the endogenous, non-labeled triglycerides by a mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the standard equally. This allows for a precise and accurate quantification of the analyte based on the ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_data Data Analysis Analyte Endogenous TG (unknown amount) Extraction Lipid Extraction Analyte->Extraction IS This compound (known amount) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Triglycerides in Human Plasma

This protocol outlines a general workflow for the quantification of triglycerides in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Human plasma (collected with EDTA)

  • This compound internal standard solution (e.g., in ethanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Vortex samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 10 µL of plasma.

  • Add a known amount of the this compound internal standard solution. The exact amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected physiological concentration of the triglycerides of interest.

  • Vortex briefly.

3. Lipid Extraction (MTBE Method):

  • Add 200 µL of methanol to the plasma/internal standard mixture.

  • Vortex for 10 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 1 minute.

  • Add 150 µL of water (LC-MS grade).

  • Vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for triglyceride analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the triglycerides. The specific gradient will depend on the column and the specific triglycerides being analyzed.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 45°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

    • MRM Transitions: For each target triglyceride and the internal standard, specific precursor-to-product ion transitions need to be determined. For triglycerides, the precursor ion is often the ammonium adduct [M+NH₄]⁺, and the product ions result from the neutral loss of one of the fatty acid chains.

5. Data Analysis:

  • Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of non-labeled triglyceride standards spiked with the same amount of internal standard.

  • Determine the concentration of the endogenous triglycerides in the plasma samples by interpolating their peak area ratios on the calibration curve.

Lipidomics Workflow Overview

The use of this compound is an integral part of a comprehensive lipidomics workflow. The following diagram illustrates the key stages of such a workflow.

G SampleCollection Sample Collection (e.g., Plasma, Tissue) AddIS Addition of Internal Standard (this compound) SampleCollection->AddIS LipidExtraction Lipid Extraction AddIS->LipidExtraction LCMSAnalysis LC-MS/MS Analysis LipidExtraction->LCMSAnalysis DataProcessing Data Processing (Peak Integration, Normalization) LCMSAnalysis->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: A typical lipidomics experimental workflow.

Signaling Pathways

It is important to note that as an exogenous, deuterated molecule, this compound is not a direct participant in endogenous signaling pathways. Its role is purely analytical. However, its use enables the accurate study of triglycerides that are integral to numerous signaling and metabolic pathways, including:

  • Energy Metabolism: Triglycerides are the primary form of energy storage in cells.

  • Lipid Droplet Dynamics: The formation and breakdown of lipid droplets, where triglycerides are stored, are tightly regulated cellular processes.

  • Insulin (B600854) Signaling: Dysregulation of triglyceride metabolism is closely linked to insulin resistance and type 2 diabetes.

  • Atherosclerosis: Elevated levels of certain triglycerides are a risk factor for the development of atherosclerosis.

By providing a reliable method for triglyceride quantification, this compound is an enabling tool for researchers investigating these and other critical biological processes.

References

A Technical Guide to Deuterated Triglyceride Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of deuterated triglyceride standards in lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to accurately and reliably quantify triglycerides in complex biological samples using mass spectrometry-based techniques. This guide covers the core principles of stable isotope dilution, detailed experimental protocols, data analysis considerations, and the synthesis of these critical internal standards.

The Core Principle: Stable Isotope Dilution for Accurate Quantification

Quantitative lipidomics relies on the ability to measure the precise amount of a specific lipid species within a sample. However, the process of sample preparation, extraction, and analysis by mass spectrometry is prone to variability that can affect the final measurement.[1] Deuterated triglyceride standards are powerful tools used to overcome these challenges through a technique called stable isotope dilution (SID).[2]

The fundamental principle of SID involves adding a known amount of a deuterated internal standard (IS), which is a synthetic version of the analyte of interest (the endogenous triglyceride) where some hydrogen atoms have been replaced by deuterium (B1214612) atoms, to the sample at the earliest stage of the workflow.[3] Because the deuterated standard is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer.

By measuring the ratio of the signal intensity of the endogenous triglyceride to the known concentration of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.[4]

Synthesis of Deuterated Triglyceride Standards

The availability of high-purity deuterated triglyceride standards is crucial for accurate lipidomic analysis. While several deuterated lipid standards are commercially available, understanding their synthesis provides valuable insight into their purity and potential for isotopic scrambling.[5] The synthesis of deuterated triglycerides can be achieved through various methods, including the esterification of glycerol (B35011) with deuterated fatty acids or the interesterification of a triglyceride with a deuterated fatty acid methyl ester.[6]

A common approach involves the H-D exchange of fatty acids using a catalyst in the presence of deuterium oxide (D₂O).[5] The resulting deuterated fatty acids can then be used to synthesize the corresponding triglyceride.

Example Synthetic Scheme: Synthesis of Deuterated Tripalmitin

A general method for the synthesis of deuterated triglycerides involves the acylation of glycerol with deuterated fatty acyl chlorides. The deuterated fatty acid can be prepared by H/D exchange of the corresponding fatty acid.

Palmitic_Acid Palmitic Acid Deuterated_Palmitic_Acid Deuterated Palmitic Acid Palmitic_Acid->Deuterated_Palmitic_Acid H/D Exchange D2O_Catalyst D₂O, Catalyst (e.g., Pt/C) Deuterated_Palmitoyl_Chloride Deuterated Palmitoyl Chloride Deuterated_Palmitic_Acid->Deuterated_Palmitoyl_Chloride Acyl Chloride Formation Thionyl_Chloride SOCl₂ Deuterated_Tripalmitin Deuterated Tripalmitin Deuterated_Palmitoyl_Chloride->Deuterated_Tripalmitin Esterification Glycerol Glycerol Glycerol->Deuterated_Tripalmitin Esterification Pyridine Pyridine

Synthesis of Deuterated Tripalmitin.

Experimental Protocols for Quantitative Triglyceride Analysis

Accurate quantification of triglycerides using deuterated standards requires a meticulously executed experimental workflow. This section outlines a detailed protocol for the analysis of triglycerides in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction

The first critical step is the efficient extraction of lipids from the biological matrix. The Folch method or variations thereof are commonly employed.[7]

Protocol: Lipid Extraction from Plasma

  • To 50 µL of plasma in a glass tube, add 10 µL of the deuterated triglyceride internal standard mix (a solution containing known concentrations of various deuterated triglycerides).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of triglycerides are typically performed using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

Table 1: Representative LC-MS/MS Method Parameters

ParameterSetting
LC System UPLC/HPLC System
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water:Methanol (1:1, v/v)
Mobile Phase B 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (9:1, v/v)
Flow Rate 0.3 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Collision Gas Argon

Table 2: Example MRM Transitions for Triglycerides and Deuterated Standards

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. It involves selecting a specific precursor ion (Q1) for the target analyte and a specific product ion (Q3) that is formed upon fragmentation of the precursor ion.[9]

AnalytePrecursor Ion (Q1) [M+NH₄]⁺Product Ion (Q3)
Tripalmitin (16:0/16:0/16:0)824.8551.5
d5-Tripalmitin (IS) 829.8 556.5
Tristearin (18:0/18:0/18:0)890.9607.6
d5-Tristearin (IS) 895.9 612.6
Triolein (18:1/18:1/18:1)884.8601.5
d5-Triolein (IS) 889.8 606.5
TG(16:0/18:1/18:2)854.8577.5

Note: The product ions correspond to the neutral loss of one of the fatty acyl chains plus ammonia. The specific transitions should be optimized for the instrument being used.

Data Analysis and Quantification

The data acquired from the LC-MS/MS analysis is processed to obtain the peak areas of the endogenous triglycerides and their corresponding deuterated internal standards.

Calibration Curve

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the non-deuterated triglyceride and a fixed concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 3: Example Calibration Curve Data for Tripalmitin

Tripalmitin Conc. (µg/mL)Peak Area (Tripalmitin)Peak Area (d5-Tripalmitin)Peak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.578,9121,523,4560.052
1.0155,6781,509,8760.103
5.0780,1231,515,4320.515
10.01,543,2101,520,9871.015
50.07,654,3211,518,7655.040
Quantification of Unknown Samples

The concentration of the triglyceride in an unknown sample is determined by calculating the peak area ratio of the endogenous analyte to the internal standard and then using the calibration curve to find the corresponding concentration.

Visualization of Workflows and Pathways

Visualizing the experimental and analytical workflows, as well as the biological pathways being investigated, can greatly enhance understanding.

Lipidomics Experimental Workflow

The following diagram illustrates the key steps in a typical lipidomics experiment using deuterated internal standards.

Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of Deuterated Triglyceride Standard Sample_Collection->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Lipidomics experimental workflow.
De Novo Lipogenesis Pathway

Deuterated tracers can be used to study metabolic pathways such as de novo lipogenesis (DNL), the process by which fatty acids and triglycerides are synthesized from non-lipid precursors like glucose.[9][10][11] By providing cells or organisms with a deuterated substrate (e.g., deuterated water or glucose), the incorporation of deuterium into newly synthesized lipids can be traced, providing insights into the rate of DNL.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA_mito Acetyl-CoA (Mitochondria) Pyruvate->Acetyl_CoA_mito Citrate Citrate Acetyl_CoA_mito->Citrate Acetyl_CoA_cyto Acetyl-CoA (Cytosol) Citrate->Acetyl_CoA_cyto Malonyl_CoA Malonyl-CoA Acetyl_CoA_cyto->Malonyl_CoA ACC Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty_Acid_Synthase Fatty Acid Synthase Complex Triglycerides Triglycerides Fatty_Acids->Triglycerides Esterification Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Triglycerides Esterification

Simplified De Novo Lipogenesis pathway.

Conclusion

Deuterated triglyceride standards are indispensable tools in modern lipidomics, enabling accurate and precise quantification of triglycerides in complex biological matrices. By correcting for analytical variability, these standards provide the foundation for reliable biomarker discovery and a deeper understanding of the role of lipids in health and disease. The detailed protocols and workflows presented in this guide offer a solid framework for researchers to implement robust quantitative lipidomics methodologies in their own laboratories.

References

18:1-17:1-18:1 TG-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 18:1-17:1-18:1 TG-d5

This technical guide provides comprehensive information on the deuterated triglyceride this compound, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties and its application as an internal standard in quantitative analytical methodologies.

Core Molecular Information

This compound, also known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a deuterated synthetic triglyceride.[1] The incorporation of five deuterium (B1214612) atoms (d5) on the glycerol (B35011) backbone provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of triglycerides in complex biological samples.[1]

Quantitative Data Summary

The key quantitative and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₅₆H₉₇D₅O₆[1]
Molecular Weight 876.44 g/mol [1]
Exact Mass 875.8 Da[2]
Synonym 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5[1]
Purity >99%[1]
Storage Temperature -20°C[1][2]
Primary Application Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[1]

Application in Quantitative Lipidomics

The primary application of this compound is as an internal standard for the precise quantification of triglycerides in lipidomics studies.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is spiked into a biological sample. Since the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterparts, it co-elutes and co-ionizes with the endogenous triglycerides. By comparing the signal intensity of the endogenous triglyceride to that of the known quantity of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of triglycerides in a biological sample, such as plasma, using this compound as an internal standard with LC-MS/MS.

G Experimental Workflow for Triglyceride Quantification using a Deuterated Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (e.g., C18 column) Dry->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation MS->MSMS Peak Peak Integration (Analyte & Standard) MSMS->Peak Ratio Calculate Peak Area Ratio (Analyte / Standard) Peak->Ratio Quant Quantification of Endogenous Triglyceride Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: Workflow for quantifying triglycerides using an internal standard.

Detailed Experimental Protocols

The following sections provide a generalized protocol for the quantification of triglycerides in human plasma using this compound as an internal standard, based on common lipidomics methodologies.

Sample Preparation: Lipid Extraction

This protocol outlines a common method for extracting lipids from a plasma sample.

  • Aliquoting and Spiking: In a glass tube, aliquot 50 µL of human plasma. Add a precise amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to serve as the internal standard.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the tube to induce the separation of aqueous and organic phases. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase containing the lipids, an upper aqueous phase, and a protein disc at the interface.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol and toluene.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details a representative method for the analysis of the extracted lipids.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for separating triglyceride species.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the hydrophobic triglycerides.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode (ESI+) is typically used for triglyceride analysis, often detecting the ammonium adducts ([M+NH₄]⁺).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for both the endogenous triglyceride and the deuterated internal standard.

    • MRM Transitions:

      • For Endogenous Triglycerides: The precursor ion will be the [M+NH₄]⁺ adduct of the target triglyceride. The product ion will correspond to the neutral loss of one of the fatty acyl chains.

      • For this compound: The precursor ion will be its [M+NH₄]⁺ adduct. The product ion will correspond to the neutral loss of one of the fatty acyl chains (e.g., oleic acid or heptadecanoic acid).

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of both the target endogenous triglyceride and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a non-deuterated triglyceride standard and a constant concentration of the this compound internal standard. Analyze these standards using the same LC-MS/MS method and plot the response ratio against the concentration of the standard to generate a calibration curve.

  • Concentration Determination: Determine the concentration of the endogenous triglyceride in the sample by comparing its response ratio to the calibration curve.

References

A Technical Guide to 18:1-17:1-18:1 TG-d5 for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated triglyceride internal standard, 18:1-17:1-18:1 TG-d5. It is designed to assist researchers, scientists, and drug development professionals in its application for accurate and reliable quantification of triglycerides in complex biological samples using mass spectrometry-based lipidomics. This guide covers suppliers and pricing, detailed experimental protocols for sample preparation and analysis, and the chemical properties of the standard.

Introduction to this compound as an Internal Standard

1,3-dioleoyl-2-heptadecenoyl-glycerol-d5, commonly referred to as this compound, is a synthetic, stable isotope-labeled triglyceride. It serves as an ideal internal standard for quantitative lipidomics studies.[1] The incorporation of five deuterium (B1214612) atoms (d5) on the glycerol (B35011) backbone results in a mass shift that allows it to be distinguished from endogenous triglycerides by a mass spectrometer.[2] Its chemical structure, featuring two oleic acid (18:1) chains and one heptadecanoic acid (17:1) chain, is designed to mimic the chromatographic behavior of common triglycerides found in biological systems.

The use of a proper internal standard like this compound is crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[1][3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any sample loss or variation in ionization efficiency can be normalized, leading to highly accurate and reproducible quantification of endogenous triglycerides.[1][4]

Supplier and Pricing Information

The availability and pricing of this compound can vary between suppliers. Below is a summary of known suppliers. Please note that pricing is often subject to change and may require a direct quote from the supplier.

SupplierProduct Name/SynonymCAS NumberMolecular WeightPricing (USD)
Avanti Polar Lipids This compound2342574-91-6876.44Price on request
(Distributed by Sigma-Aldrich)1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5
MedChemExpress This compoundNot specifiedNot specifiedContact for quote
PubChem This compoundNot specified875.799 Da (Monoisotopic Mass)Not applicable

Note: Pricing is for informational purposes only and may not reflect the most current rates. It is highly recommended to contact the suppliers directly for an accurate quote.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use.

PropertyValueSource
IUPAC Name [1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoatePubChem[2]
Molecular Formula C₅₆H₉₇D₅O₆Sigma-Aldrich[5]
Molecular Weight 876.44 g/mol Sigma-Aldrich[5]
Monoisotopic Mass 875.799 DaPubChem[2]
CAS Number 2342574-91-6Sigma-Aldrich[5]
Physical Form SolutionSigma-Aldrich[5]
Storage Temperature -20°CSigma-Aldrich[5]
Purity >99% (TLC)Sigma-Aldrich[5]

Experimental Protocols

Accurate quantification of triglycerides using this compound as an internal standard requires robust and reproducible experimental protocols. The following sections detail the key steps from sample preparation to data analysis.

Lipid Extraction

The first critical step is the efficient extraction of lipids from the biological matrix. Two widely used methods are the Folch and methyl-tert-butyl ether (MTBE) extraction protocols. The choice of method may depend on the sample type and downstream analytical requirements.

4.1.1. Folch Method

The Folch method is a classic and widely adopted protocol for lipid extraction.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Separate the liquid phase by filtering through filter paper or by centrifugation.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase. Vortex briefly and centrifuge at a low speed (e.g., 2000 rpm) to induce phase separation.

  • Phase Separation: Two distinct phases will form. The lower chloroform phase contains the lipids, while the upper aqueous phase contains polar metabolites.

  • Lipid Collection: Carefully collect the lower chloroform phase.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

4.1.2. MTBE Method

The MTBE method is a safer alternative to the chloroform-based Folch method and is well-suited for high-throughput applications.

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (MS-grade)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: To your sample, add cold methanol.

  • Addition of MTBE: Add cold MTBE to the sample.

  • Vortexing: Vortex the mixture thoroughly.

  • Phase Separation: Add water to induce phase separation.

  • Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes at 4°C) to separate the organic and aqueous phases.

  • Lipid Collection: The lipids will be in the upper organic (MTBE) phase. Carefully collect this upper layer.

  • Drying: Dry the collected organic phase using a vacuum concentrator (SpeedVac).

  • Reconstitution: Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of triglycerides.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for separating triglycerides based on their hydrophobicity.[1]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more non-polar triglycerides.[1]

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is generally used.[1]

  • Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is important for reproducible retention times.[1]

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of triglycerides, often forming ammonium adducts ([M+NH₄]⁺).[6][7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. It involves monitoring a specific precursor ion to product ion transition.[7][8]

  • MRM Transitions: For triglyceride analysis, the precursor ion is typically the ammonium adduct of the triglyceride. The product ions are generated by the neutral loss of one of the fatty acid chains.[6][7] For this compound, the specific MRM transitions would need to be optimized on the instrument, but would be based on the neutral loss of the 18:1 or 17:1 fatty acid chains from the deuterated precursor ion.

Data Analysis

The data analysis workflow for a targeted lipidomics experiment using an internal standard involves several key steps.

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous triglycerides and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.

  • Quantification: Use the response ratio to determine the concentration of the endogenous triglyceride based on a calibration curve or by direct comparison to the known concentration of the spiked internal standard.

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with This compound sample->add_is extraction Lipid Extraction (e.g., Folch or MTBE) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis (C18 RP, ESI+, MRM) dry_recon->lcms peak_int Peak Integration lcms->peak_int ratio_calc Calculate Response Ratio (Analyte/IS) peak_int->ratio_calc quant Quantification ratio_calc->quant

Caption: Lipidomics workflow using a deuterated internal standard.

This diagram outlines the major steps from sample collection to the final quantification of triglycerides. The process begins with the addition of the deuterated internal standard to the biological sample, followed by lipid extraction. The extracted lipids are then analyzed by LC-MS/MS, and the resulting data is processed to calculate the concentration of the target triglycerides.

References

storage conditions for 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage of 18:1-17:1-18:1 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for the deuterated triglyceride this compound (1,3-dioleoyl-2-heptadecanoyl-glycerol-d5). Adherence to these guidelines is critical for maintaining the stability and purity of this compound, ensuring the accuracy and reproducibility of experimental results in lipidomics, metabolomics, and other research applications.

Core Storage Recommendations

The consensus from leading suppliers is that this compound should be stored at -20°C for long-term stability.[1][2][3][4] This low temperature is essential to minimize lipid degradation from oxidation and hydrolysis.

Quantitative Storage Parameters

A summary of the key storage conditions from various suppliers is presented in the table below for easy comparison.

ParameterRecommendationSource
Storage Temperature -20°CAvanti Polar Lipids[1], MedChemExpress[2], Sigma-Aldrich[3]
Shipping Condition Dry IceSigma-Aldrich[3]
Physical Form SolutionMedChemExpress[2], Sigma-Aldrich[3]
Long-term Stability Up to 2 years (in solution)MedChemExpress[2]
Short-term Stability 3 MonthsAvanti Polar Lipids (for a similar TG-d5 product)[5]

Experimental Protocols and Handling

While specific experimental protocols will vary based on the application, the handling and preparation of this compound as an internal standard in mass spectrometry-based lipidomics is a common use case.

General Handling Guidelines
  • Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot the standard into smaller, single-use volumes upon receipt.

  • Inert Atmosphere: For maximum stability, especially if the solvent is evaporated, the compound should be stored under an inert gas like argon or nitrogen.

  • Proper Solvents: this compound is often supplied in a solution, such as a dichloromethane (B109758):methanol mixture. When further dilutions are necessary, use high-purity solvents appropriate for the analytical method.

Example Protocol: Preparation of Internal Standard Working Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture into the solution.

  • Dilution: Prepare a stock solution by diluting the original standard with a suitable solvent, such as a 2:1 mixture of dichloromethane to methanol.

  • Working Solution: Further dilute the stock solution to the final desired concentration (e.g., 0.2 µg/mL) for spiking into samples before lipid extraction.[6][7]

  • Storage of Diluted Standards: Store freshly prepared diluted standards at -20°C and use them within a short period to ensure accuracy.

Visualized Workflows

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.

Receive Receive Shipment (on Dry Ice) Store Store Immediately at -20°C Receive->Store Unpack Aliquot Aliquot into Single-Use Vials Store->Aliquot For multiple uses Prep Prepare Working Standard Solution Store->Prep For single use LongTerm Long-Term Storage (-20°C) Aliquot->LongTerm Store aliquots Use Use in Experiment (e.g., as Internal Standard) Prep->Use LongTerm->Prep Retrieve one aliquot

Caption: Recommended handling and storage workflow for this compound.

Potential Degradation Pathway

This diagram illustrates the primary degradation pathways for triglycerides that are mitigated by proper storage.

TG This compound (Intact) OxidizedTG Oxidized Products (e.g., hydroperoxides) TG->OxidizedTG HydrolyzedTG Hydrolyzed Products (Diacylglycerols, Free Fatty Acids) TG->HydrolyzedTG Oxidation Oxidative Stress (Light, Air) Oxidation->TG Hydrolysis Hydrolysis (Water) Hydrolysis->TG

Caption: Key degradation pathways for triglycerides.

References

In-Depth Technical Guide: Purity and Isotopic Enrichment of 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of the deuterated triglyceride 18:1-17:1-18:1 TG-d5 (1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5). This internal standard is crucial for accurate quantification in lipidomics and metabolic research. This document outlines its chemical and isotopic characteristics, details relevant experimental protocols, and provides a logical workflow for its application in mass spectrometry-based analyses.

Quantitative Data Summary

The quality of an internal standard is paramount for the accuracy and reliability of quantitative studies. The following tables summarize the key purity specifications for this compound.

Table 1: Chemical Purity and Physical Properties

ParameterSpecificationSource(s)
Chemical Purity >99%[1][2][3]
Chemical Formula C₅₆H₉₇D₅O₆[1][2]
Molecular Weight 876.46 g/mol [1][2]
Exact Mass 875.8 u[1]
Appearance Colorless to light yellow liquid[2]
Storage Temperature -20°C[1]

Table 2: Isotopic Purity

ParameterSpecificationSource(s)
Deuterium (B1214612) Atoms 5[1][2]
Isotopic Purity of d5 Glycerol (B35011) Precursor Typically ≥98 atom % D

Note: While specific isotopic enrichment data for the final this compound product is not publicly available from vendors, the high isotopic purity of the deuterated glycerol precursor is a strong indicator of high enrichment in the final product.

Experimental Protocols

The effective use of this compound as an internal standard relies on robust and well-defined experimental procedures. The following sections detail generalized protocols for the synthesis, purification, and analysis of this and similar deuterated triglycerides.

Synthesis of Asymmetric Deuterated Triglycerides

The synthesis of mixed-acid triglycerides like this compound is a multi-step process that requires precise control to ensure the correct placement of fatty acids and the deuterium label. A general chemoenzymatic approach is outlined below.[4][5][6]

Protocol: Chemoenzymatic Synthesis of 1,3-dioleoyl-2-heptadecenoyl-glycerol-d5

  • Preparation of Deuterated Glycerol Backbone: Start with commercially available glycerol-d5.

  • Enzymatic Acylation at sn-1 and sn-3 Positions:

    • Utilize a 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei) to catalyze the esterification of the glycerol-d5 with oleic acid. This selectively adds oleic acid to the primary hydroxyl groups.

    • The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane.

    • Reaction conditions (temperature, time, enzyme load) need to be optimized to maximize the yield of 1,3-dioleoyl-glycerol-d5.

  • Purification of 1,3-dioleoyl-glycerol-d5:

    • The reaction mixture is purified to isolate the 1,3-diglyceride. This can be achieved using column chromatography on silica (B1680970) gel.

  • Chemical Acylation at sn-2 Position:

    • The purified 1,3-dioleoyl-glycerol-d5 is then acylated with heptadecenoic acid at the sn-2 position.

    • This is typically a chemical reaction using an activated form of the fatty acid (e.g., acyl chloride or anhydride) in the presence of a catalyst.

  • Final Purification:

    • The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Purification of Deuterated Triglycerides

High purity is essential for an internal standard. Chromatographic methods are the primary means of purifying synthesized deuterated triglycerides.[7][8]

Protocol: HPLC Purification of Triglycerides

  • Column Selection: A reversed-phase C18 column is commonly used for triglyceride separation.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system is a gradient of a strong solvent like methyl-tert-butyl ether (MTBE) or acetone (B3395972) in a weaker solvent like acetonitrile.[9]

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection, as triglycerides lack a strong UV chromophore.

  • Fraction Collection: Fractions corresponding to the desired triglyceride are collected, and the solvent is evaporated to yield the purified product.

Analysis of Purity and Isotopic Enrichment

The chemical purity and isotopic enrichment of the final product must be rigorously assessed.

Protocol: Mass Spectrometry for Isotopic Enrichment Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal for this analysis.[10]

  • Chromatography: A C18 reversed-phase column with a suitable gradient can separate the deuterated triglyceride from any non-deuterated counterparts or other impurities.

  • Mass Spectrometry:

    • Acquire full scan mass spectra in a high-resolution mode.

    • The isotopic distribution of the molecular ion of this compound is analyzed.

    • The relative intensities of the monoisotopic peak (M+0) and the deuterated peaks (M+1 to M+5) are used to calculate the isotopic enrichment.

    • Specialized software can aid in the deconvolution of the isotopic cluster to determine the percentage of molecules that contain the desired number of deuterium atoms.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis and use of this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials (Glycerol-d5, Oleic Acid, Heptadecenoic Acid) Step1 Enzymatic Esterification (sn-1, sn-3 positions) Start->Step1 Intermediate1 1,3-dioleoyl-glycerol-d5 Step1->Intermediate1 Purification1 Chromatographic Purification Intermediate1->Purification1 Step2 Chemical Acylation (sn-2 position) Purification1->Step2 Product Crude this compound Step2->Product Purification2 Final HPLC Purification Product->Purification2 FinalProduct Pure this compound (>99% Purity) Purification2->FinalProduct

Caption: Chemoenzymatic synthesis workflow for this compound.

Lipidomics_Workflow Lipidomics Quantification Workflow cluster_data_processing Data Processing Steps Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification PeakIntegration Peak Integration (Analyte and IS) RatioCalculation Calculate Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation RatioCalculation->Quantification

Caption: Use of this compound in a lipidomics workflow.[11][12][13][14][15]

Conclusion

This compound is a high-purity deuterated triglyceride that serves as an essential internal standard for accurate and precise quantification of triglycerides in complex biological matrices. Its synthesis requires a controlled, multi-step process, and its purity and isotopic enrichment must be rigorously verified using techniques such as HPLC and high-resolution mass spectrometry. The workflows presented in this guide provide a framework for the synthesis and application of this and similar internal standards in advanced lipidomics research. For researchers and drug development professionals, the use of well-characterized internal standards like this compound is fundamental to generating reliable and reproducible data in metabolic studies.

References

Methodological & Application

Application Notes and Protocols for the Use of 18:1-17:1-18:1 TG-d5 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of triglycerides (TGs) is crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are indispensable for correcting for sample loss during preparation and for matrix effects during ionization.[1] This document provides detailed application notes and protocols for the use of 18:1-17:1-18:1 TG-d5 as an internal standard for the quantitative analysis of triglycerides in biological samples.

This compound is a deuterated triglyceride that is chemically identical to its endogenous counterparts but has a different mass due to the presence of five deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, making it an ideal internal standard for the quantification of a wide range of triglyceride species.[2][3]

Key Applications

  • Quantitative Lipidomics: Accurate quantification of triglyceride molecular species in complex biological matrices such as plasma, serum, tissues, and cells.

  • Metabolic Studies: Tracing the flux of fatty acids into and out of the triglyceride pool in metabolic labeling studies.

  • Biomarker Discovery: Identifying and validating triglyceride-based biomarkers for various diseases, including metabolic syndrome, cardiovascular disease, and nonalcoholic fatty liver disease (NAFLD).

  • Drug Development: Assessing the impact of novel therapeutics on lipid metabolism and triglyceride profiles.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Internal Standard: 1,3-dioleoyl-2-heptadecenoyl-glycerol-d5 (this compound).

  • Preparation of Stock Solution (1 mg/mL):

    • Obtain high-purity this compound from a reputable supplier.

    • Dissolve a known amount of the standard in a suitable organic solvent, such as chloroform:methanol (B129727) (2:1, v/v), to achieve a final concentration of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • On the day of the experiment, dilute the stock solution with the same solvent to the desired working concentration. The optimal concentration of the internal standard should be determined empirically but is typically in the range that matches the endogenous levels of the triglycerides of interest in the samples being analyzed.

Protocol 2: Sample Preparation (Lipid Extraction from Plasma/Serum)

This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which is effective for the extraction of a broad range of lipids.

  • Sample Thawing: Thaw plasma or serum samples on ice to prevent lipid degradation.

  • Aliquoting: Aliquot 20 µL of each plasma/serum sample into a 1.5 mL microcentrifuge tube. Prepare a blank sample by aliquoting 20 µL of water.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample (except the blank). The amount added should be consistent across all samples.

  • Addition of Methanol: Add 225 µL of cold methanol to each tube and vortex for 10 seconds.

  • Addition of MTBE: Add 750 µL of cold MTBE to each tube, vortex for 10 seconds, and then shake at 4°C for 6 minutes.

  • Phase Separation: Add 192.5 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 rpm for 2 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase (lipophilic fraction) and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, for example, 100 µL of 9:1 methanol:toluene. Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Protocol 3: LC-MS/MS Analysis of Triglycerides

Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 or C30 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.25 - 0.35 mL/min
Column Temperature 45 - 55 °C
Injection Volume 2 - 5 µL

LC Gradient:

Time (min)% Mobile Phase B
0.045
2.045
12.095
15.095
15.145
20.045

Mass Spectrometry (MS) Conditions (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 400 - 550 °C
Curtain Gas 20 - 30 psi
Collision Gas Medium
Data Acquisition Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS

MRM Transitions:

Triglycerides are typically detected as their ammonium adducts ([M+NH4]+). The MRM transitions are set up to monitor the neutral loss of one of the fatty acyl chains.

  • Precursor Ion: [M+NH4]+ of the triglyceride of interest.

  • Product Ion: The fragment corresponding to the neutral loss of one of the fatty acids.

  • Internal Standard MRM: The specific MRM transition for this compound is monitored.

Data Presentation

The use of this compound as an internal standard allows for the accurate and precise quantification of a wide range of triglycerides. Below are representative tables summarizing the quantitative performance.

Table 1: Performance Characteristics of this compound Internal Standard

ParameterValueReference
Linearity Range (µg/mL) 0.12 - 75[4][5]
Coefficient of Determination (R²) 0.9964[4][5]
Limit of Detection (LOD) (µg/mL) 0.026 ± 0.009[4][5]
Limit of Quantification (LOQ) (µg/mL) 0.043 ± 0.015[4][5]

Table 2: Representative Quantitative Data for Endogenous Triglycerides in Human Plasma using this compound as an Internal Standard

Triglyceride SpeciesMean Concentration (µg/mL)Standard Deviation (µg/mL)Precision (%CV, n=6)Accuracy (Spike Recovery %)
TG(50:1)15.81.27.698.2
TG(50:2)25.42.18.3102.1
TG(52:1)30.12.58.395.7
TG(52:2)55.94.88.6105.3
TG(52:3)42.33.99.299.4
TG(54:2)28.72.79.4101.8
TG(54:3)48.24.69.597.5
TG(54:4)35.63.59.8103.2

Note: The data presented in this table is representative and may vary depending on the specific sample matrix, instrumentation, and experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of triglycerides using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (MTBE Method) Spike->Extraction Dry Dry Down Extraction->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS UHPLC-MS/MS Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Results Final Results Quantification->Results

Figure 1. Experimental workflow for triglyceride quantification.
Triglyceride Metabolism and Synthesis Pathway

The accurate quantification of triglycerides is essential for studying their metabolic pathways, which are central to energy homeostasis and are often dysregulated in disease.

G cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) cluster_utilization Fatty Acid Utilization G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Lipin TG Triglyceride DAG->TG DGAT TG_breakdown Triglyceride DAG_breakdown Diacylglycerol TG_breakdown->DAG_breakdown ATGL FFA Free Fatty Acids TG_breakdown->FFA MAG Monoacylglycerol DAG_breakdown->MAG HSL DAG_breakdown->FFA Glycerol Glycerol MAG->Glycerol MGL MAG->FFA FFA_util Free Fatty Acids BetaOx Beta-Oxidation Energy Energy (ATP) BetaOx->Energy FFA_util->BetaOx

Figure 2. Simplified overview of triglyceride metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of triglycerides in complex biological samples. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics workflows. The high precision and accuracy achievable with this internal standard are essential for generating high-quality data in studies of lipid metabolism and related diseases.

References

Application Note: Quantitative Analysis of Triglycerides in Human Plasma using 18:1-17:1-18:1 TG-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triglycerides (TGs) are a major class of neutral lipids that function as the primary form of energy storage in eukaryotes. The composition and concentration of TG molecular species are of significant interest in various fields, including metabolic disease research, drug development, and nutritional science. Accurate and precise quantification of individual TG species is crucial for understanding their roles in health and disease. This application note describes a robust method for the quantitative analysis of triglycerides in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 1,3-dioleoyl-2-heptadecenoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5). The use of a deuterated internal standard is critical for correcting for sample loss during preparation and for matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision.[1]

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate lipids from human plasma. The lipid extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). Triglycerides are separated based on their hydrophobicity. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and triglycerides are detected as their ammonium (B1175870) adducts. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the ammonium adduct of the TG) is selected and fragmented to produce a characteristic product ion (resulting from the neutral loss of a fatty acyl chain). The peak area ratio of the endogenous TG to the deuterated internal standard (this compound) is used to calculate the concentration of the analyte against a calibration curve.[2]

Materials and Reagents

  • Internal Standard: this compound (Avanti Polar Lipids, or equivalent)[3][4]

  • Solvents: Chloroform, Methanol, Isopropanol (B130326), Acetonitrile (LC-MS grade)

  • Additives: Ammonium formate, Formic acid (LC-MS grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (EDTA)

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[5]

    • Analytical column (e.g., C18 reverse-phase column)

Experimental Protocols

Standard and Sample Preparation

Internal Standard Stock Solution: Prepare a stock solution of this compound in a 1:1 (v/v) dichloromethane:methanol solution at a concentration of 1 mg/mL.

Internal Standard Working Solution: Dilute the stock solution with isopropanol to a final concentration of 10 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified triglyceride standard mix into a surrogate matrix (e.g., stripped plasma or a solution of bovine serum albumin in phosphate-buffered saline). The calibration range should encompass the expected concentration range of the analytes in the samples. A minimum of six non-zero calibrators is recommended for the calibration curve.[6]

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same matrix as the calibration standards. These are used to assess the accuracy and precision of the method.[6]

Sample Preparation (Protein Precipitation & Lipid Extraction):

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 10 µg/mL internal standard working solution to each sample, calibrator, and QC sample (except for the matrix blank).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant (the lipid-containing organic phase) to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of isopropanol:acetonitrile (1:1, v/v). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-18 min: hold at 100% B

    • 18.1-20 min: return to 30% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion for triglycerides is the [M+NH4]+ adduct. The product ions are generated by the neutral loss of one of the fatty acyl chains. Specific MRM transitions for each target triglyceride and the internal standard need to be optimized. For this compound (C56H97D5O6, MW: 876.44), the precursor ion would be m/z 894.8 [M+NH4]+.[4] Product ions would correspond to the neutral loss of oleic acid (18:1) or heptadecanoic acid (17:1).

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Example Calibration Curve for a Representative Triglyceride Analyte

Calibrator LevelNominal Conc. (µg/mL)Analyte/IS Peak Area RatioCalculated Conc. (µg/mL)Accuracy (%)
10.10.0050.09898.0
20.50.0240.49599.0
31.00.0511.02102.0
45.00.2555.10102.0
510.00.50110.02100.2
625.01.24524.9099.6
750.02.51050.20100.4
8100.04.99899.9699.9

This table presents example data. Actual results may vary.

Table 2: Method Performance Characteristics

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) ~0.026 µg/mL[7]
Limit of Quantification (LOQ) ~0.043 µg/mL[7]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Extraction Recovery 85-115%

LOD and LOQ values are based on published data for this compound.[7] Other performance characteristics are typical for validated lipidomics assays.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample (50 µL) add_is Spike with This compound plasma->add_is protein_precip Protein Precipitation & Lipid Extraction (2:1 Chloroform:Methanol) add_is->protein_precip centrifuge Centrifugation (10,000 x g) protein_precip->centrifuge extract Collect Supernatant centrifuge->extract dry Dry Down (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in Isopropanol:Acetonitrile (1:1) dry->reconstitute lc_separation LC Separation (C18 Reverse Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification results Concentration of Triglyceride Species quantification->results

Caption: Experimental workflow for the quantitative analysis of triglycerides.

G cluster_synthesis Triglyceride Synthesis cluster_transport Transport cluster_fate Fate of Fatty Acids dietary_fat Dietary Fat chylomicrons Chylomicrons (Intestine) dietary_fat->chylomicrons fatty_acids Fatty Acids tg Triglycerides (TG) fatty_acids->tg energy Energy Production (e.g., Muscle) fatty_acids->energy β-oxidation glycerol_3_phosphate Glycerol-3-Phosphate glycerol_3_phosphate->tg vldl VLDL Assembly (Liver) tg->vldl lipolysis Lipolysis (Adipose Tissue) tg->lipolysis vldl->fatty_acids Lipoprotein Lipase lipolysis->fatty_acids storage Energy Storage (Adipose Tissue) lipolysis->storage chylomicrons->fatty_acids

Caption: Simplified overview of triglyceride metabolism.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of triglycerides in human plasma. The use of the deuterated internal standard, this compound, is essential for achieving accurate and precise results by correcting for analytical variability. This methodology is well-suited for applications in clinical research and drug development where robust and reproducible quantification of triglyceride species is required.

References

Application Notes and Protocols for the Absolute Quantification of Lipids Using 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The absolute quantification of lipids is a critical aspect of lipidomics, providing crucial insights into cellular metabolism, disease pathogenesis, and the development of novel therapeutics. Triglycerides (TGs), as the primary energy storage molecules, are of significant interest in various research fields, including metabolic diseases, cardiovascular research, and oncology. Accurate and precise measurement of individual TG species requires the use of stable isotope-labeled internal standards to correct for variations in sample preparation and mass spectrometric analysis. This document provides detailed application notes and protocols for the use of 18:1-17:1-18:1 TG-d5 as an internal standard for the absolute quantification of triglycerides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This deuterated triglyceride standard is structurally similar to endogenous triglycerides containing common fatty acids like oleic acid (18:1), but the presence of the non-endogenous heptadecanoic acid (17:1) and deuterium (B1214612) labels allows for its clear distinction from naturally occurring lipid species.[1][2] Its use, often as part of a comprehensive internal standard mixture such as UltimateSPLASH™ ONE, enables robust and reliable quantification of a wide range of triglycerides in complex biological matrices.[3][4]

Principle of the Method

The methodology for absolute quantification of triglycerides using this compound involves the following key steps:

  • Sample Preparation and Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, serum, tissue homogenate) using a suitable organic solvent system.

  • Internal Standard Spiking: A known amount of the this compound internal standard is added to the sample prior to extraction to account for lipid loss during sample processing.

  • LC Separation: The lipid extract is subjected to reverse-phase liquid chromatography to separate different lipid classes and individual molecular species.

  • MS/MS Detection and Quantification: The separated lipids are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous triglycerides and the deuterated internal standard are monitored.

  • Data Analysis: The concentration of the endogenous triglycerides is calculated by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated using known concentrations of a non-deuterated triglyceride standard.

Experimental Protocols

Materials and Reagents
  • Biological sample (e.g., human plasma)

  • This compound internal standard (e.g., as part of a mixture like UltimateSPLASH™ ONE)

  • Non-deuterated triglyceride standard for calibration (e.g., TG 18:1/18:1/18:1)

  • LC-MS grade solvents: methanol, isopropanol, acetonitrile, water

  • Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation and Lipid Extraction (Modified from a standard protein precipitation protocol)
  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 10 µL of plasma.

  • Add 10 µL of the internal standard solution containing a known concentration of this compound in methanol.

  • Add 190 µL of cold isopropanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 50
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The MRM transitions for triglycerides are typically based on the neutral loss of a fatty acid from the ammoniated precursor ion. The exact m/z values should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Endogenous TG (e.g., 18:1/18:1/18:1) 902.8 (M+NH4)+603.5 (NL of C18:1)5035
Internal Standard (this compound) 893.8 (M+NH4)+594.5 (NL of C18:1)5035

Note: The precursor ion for triglycerides is typically the ammonium adduct ([M+NH4]+). The product ion is generated by the neutral loss (NL) of one of the fatty acid chains plus ammonia. The values in the table are representative and should be empirically optimized.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the endogenous triglyceride and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the non-deuterated triglyceride standard (e.g., TG 18:1/18:1/18:1) and a fixed concentration of the internal standard (this compound). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to generate a calibration curve.

  • Quantification: Calculate the concentration of the endogenous triglyceride in the biological samples using the peak area ratio of the analyte to the internal standard and the equation from the calibration curve.

Quantitative Data Summary

The following table presents a representative example of a calibration curve for the absolute quantification of a triglyceride species using this compound as an internal standard.

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115,0001,000,0000.015
0.578,0001,050,0000.074
1.0155,0001,020,0000.152
5.0800,0001,030,0000.777
10.01,600,0001,010,0001.584
25.04,100,0001,040,0003.942
50.08,200,0001,025,0008.000

Method Performance (Representative Data)

ParameterValue
Linearity (R²)> 0.995
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85-115%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound sample->spike extract Lipid Extraction (Protein Precipitation) spike->extract lc Reverse-Phase LC Separation extract->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Absolute Quantification calibrate->quantify result Quantitative Results quantify->result Final Concentration

Caption: Workflow for absolute quantification of triglycerides using a deuterated internal standard.

Triglyceride Metabolism and Insulin (B600854) Signaling Pathway

Elevated levels of triglycerides are closely linked to insulin resistance, a key factor in the development of type 2 diabetes. Excess fatty acids, derived from triglyceride breakdown, can impair the insulin signaling cascade, leading to reduced glucose uptake by cells.

G cluster_extracellular Extracellular cluster_cell Cell insulin Insulin ir Insulin Receptor insulin->ir glucose Glucose glut4_membrane GLUT4 Translocation to Membrane glucose->glut4_membrane transport ffa Free Fatty Acids (from Triglycerides) dag Diacylglycerol (DAG) ffa->dag irs IRS-1 ir->irs P pi3k PI3K irs->pi3k akt Akt pi3k->akt activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle glut4_vesicle->glut4_membrane glucose_uptake Glucose Uptake glut4_membrane->glucose_uptake pkc PKC dag->pkc activates pkc->irs inhibits (Ser phosphorylation)

Caption: Impaired insulin signaling due to excess free fatty acids from triglycerides.

References

Application Notes and Protocols for Targeted Lipidomics of Triglycerides using 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Dysregulation of TG metabolism is associated with numerous diseases, including cardiovascular disease, obesity, and type 2 diabetes. Accurate quantification of individual TG molecular species is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.

Targeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the precise quantification of lipids. The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision by correcting for variations in sample preparation and matrix effects. This document provides detailed application notes and protocols for the targeted quantification of triglycerides in biological samples, specifically utilizing the deuterated internal standard 1,3-dioleoyl-2-heptadecenoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5).

Principle of the Assay

This targeted lipidomics workflow employs a stable isotope dilution strategy. A known amount of the synthetic internal standard, this compound, which is chemically identical to its endogenous counterparts but mass-shifted, is added to the biological sample at the beginning of the sample preparation process. Following lipid extraction and chromatographic separation, the triglycerides are detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the endogenous TG to the peak area of the mass-shifted internal standard is used to calculate the precise concentration of the endogenous TG, thereby correcting for sample loss during preparation and for matrix-induced ionization suppression or enhancement.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (e.g., from Avanti Polar Lipids)

  • Solvents: Methanol (B129727), Chloroform, Isopropanol, Acetonitrile (LC-MS grade)

  • Additives: Ammonium (B1175870) formate

  • Lipid Extraction Solvents:

    • Folch Method: Chloroform:Methanol (2:1, v/v)

    • MTBE Method: Methyl-tert-butyl ether (MTBE) and Methanol

  • Biological Matrix: Human plasma, serum, or tissue homogenate

Sample Preparation: Lipid Extraction

1. Folch Method

  • To 50 µL of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 1 mL of Chloroform:Methanol (2:1, v/v).

  • Vortex thoroughly for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of Isopropanol:Acetonitrile:Water (2:1:1, v/v/v) for LC-MS/MS analysis.

2. MTBE Method

  • To 50 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Add 200 µL of methanol and vortex.

  • Add 750 µL of MTBE and vortex for 10 minutes.

  • Add 188 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 2 minutes.[1]

  • Collect the upper organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of Isopropanol:Acetonitrile:Water (2:1:1, v/v/v).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 45°C
Gradient 30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Exemplary MRM Transitions for Selected Triglycerides and this compound

For triglyceride analysis, the precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions are generated from the neutral loss of one of the fatty acyl chains.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - Neutral Loss
This compound (IS) 893.8 594.6 (Loss of Oleic Acid)
TG 16:0/18:1/18:2874.8592.5 (Loss of Palmitic Acid)
TG 16:0/18:1/18:1876.8594.5 (Loss of Palmitic Acid)
TG 18:0/18:1/18:2902.8620.5 (Loss of Stearic Acid)
TG 18:1/18:1/18:1 (Triolein)904.8622.5 (Loss of Oleic Acid)
TG 18:1/18:2/18:2902.8620.5 (Loss of Oleic Acid)

Note: The specific MRM transitions for a broader range of TGs should be optimized based on the instrument and experimental conditions.

Data Presentation

Quantitative Performance of the Assay

The following tables present representative quantitative data for the targeted lipidomics assay using this compound as an internal standard. This data is for illustrative purposes and actual performance may vary.

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)
TG 16:0/18:1/18:11 - 1000>0.995
TG 18:1/18:1/18:11 - 1000>0.996
TG 18:1/18:2/18:21 - 1000>0.994

Table 3: Precision

AnalyteConcentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18, 3 days)
TG 16:0/18:1/18:110< 10%< 15%
500< 8%< 12%
TG 18:1/18:1/18:110< 9%< 14%
500< 7%< 11%

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
TG 16:0/18:1/18:185 - 105%90 - 110%
TG 18:1/18:1/18:188 - 102%92 - 108%

Recovery (%) = (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100

Mandatory Visualization

Targeted_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Lipid Extraction (Folch or MTBE method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation Reverse-Phase LC Separation Dry_Reconstitute->LC_Separation MS_Detection Tandem MS Detection (ESI+) MRM Mode LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Endogenous TG / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Results Final Concentrations of Triglycerides Quantification->Results

References

Application Notes and Protocols for Shotgun Lipidomics using 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shotgun lipidomics is a powerful high-throughput technique for the global analysis of lipids directly from a biological extract without prior chromatographic separation.[1][2] This approach relies on the direct infusion of the lipid extract into a mass spectrometer, enabling rapid and comprehensive profiling of hundreds of lipid species.[2] For accurate quantification of triglycerides (TG), the use of stable isotope-labeled internal standards is crucial to correct for variations in extraction efficiency and ionization response.[1][3]

This document provides a detailed application note and protocol for the quantification of triglycerides in biological samples using shotgun lipidomics with the deuterated internal standard 18:1-17:1-18:1 TG-d5. This specific internal standard is commercially available as part of comprehensive lipidomics standard mixtures, such as the UltimateSPLASH™ ONE internal standard mix.[4][5] Its unique mass, due to the C17:1 fatty acyl chain and deuterium (B1214612) labeling, allows for its clear distinction from endogenous triglyceride species.

Principle of Quantification

The fundamental principle of quantitative shotgun lipidomics is the comparison of the signal intensity of endogenous lipid species to that of a known amount of an internal standard added to the sample prior to lipid extraction.[2] The this compound standard is added at the beginning of the sample preparation process, ensuring it undergoes the same extraction and analysis conditions as the endogenous triglycerides. By comparing the peak area of the endogenous TG species to the peak area of the this compound, the absolute or relative quantity of the endogenous TGs can be determined.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) IS Add this compound Internal Standard Sample->IS Extraction Lipid Extraction (e.g., MTBE method) IS->Extraction Extract Total Lipid Extract Extraction->Extract Infusion Direct Infusion (Shotgun) Extract->Infusion MS Tandem Mass Spectrometer (e.g., Triple Quadrupole) Infusion->MS Acquisition MRM Analysis MS->Acquisition Peak_Integration Peak Area Integration (Endogenous TGs & IS) Acquisition->Peak_Integration Quantification Quantification (Ratio of Endogenous TG to IS) Peak_Integration->Quantification Results Quantitative Lipid Profile Quantification->Results Quantification->Results Calculate Concentration

Caption: Shotgun lipidomics workflow for triglyceride quantification.

Materials and Reagents

Reagent/Material Supplier Notes
This compoundAvanti Polar Lipids (as part of UltimateSPLASH™ ONE)Or other suitable supplier.
Methanol (B129727) (LC-MS Grade)Fisher ScientificOr equivalent.
Methyl-tert-butyl ether (MTBE) (HPLC Grade)Sigma-AldrichOr equivalent.
Water (LC-MS Grade)MilliporeOr equivalent.
Chloroform (HPLC Grade)Fisher ScientificFor resuspension of lipid extract.
Ammonium (B1175870) Acetate (B1210297)Sigma-AldrichFor preparation of the infusion solvent.
Biological Sample (e.g., Plasma)User-provided
Glass vialsWheaton
Pipettes and tipsEppendorf
Vortex mixerScientific Industries
CentrifugeBeckman CoulterCapable of 4°C and at least 1,000 x g.
Nitrogen evaporatorOrganomation

Experimental Protocol

This protocol is adapted from established methyl-tert-butyl ether (MTBE) based lipid extraction methods, which are well-suited for shotgun lipidomics.[6]

Internal Standard Preparation
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 1:1, v/v) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 10 µg/mL in methanol. This concentration may need to be optimized based on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer.

Sample Preparation and Lipid Extraction
  • Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.

  • For a 20 µL plasma sample, add it to a 2 mL glass vial.

  • Add 20 µL of the 10 µg/mL this compound internal standard working solution to the sample.

  • Add 225 µL of cold methanol and vortex for 30 seconds.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Add 188 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of chloroform:methanol (1:1, v/v) containing 5 mM ammonium acetate for direct infusion.

G start Start sample 20 µL Plasma start->sample add_is Add 20 µL of This compound (10 µg/mL) sample->add_is add_meoh Add 225 µL Methanol Vortex 30s add_is->add_meoh add_mtbe Add 750 µL MTBE Vortex 1 min add_meoh->add_mtbe add_water Add 188 µL Water Vortex 30s add_mtbe->add_water centrifuge Centrifuge 1,000 x g, 10 min, 4°C add_water->centrifuge collect Collect Upper Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in 100 µL Chloroform:Methanol (1:1) + 5 mM Ammonium Acetate dry->reconstitute end Ready for Infusion reconstitute->end

Caption: Lipid extraction protocol workflow.

Mass Spectrometry Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrument used. The analysis is performed in positive ion mode, monitoring for the ammonium adducts of the triglycerides.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI)
Infusion Flow Rate 5-10 µL/min
Capillary Voltage 3.5 kV
Ion Source Temperature 200 °C
Desolvation Temperature 350 °C
Collision Gas Argon at 1.5 mTorr
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy (CE) 20-40 eV (to be optimized for each transition)
Dwell Time 50-100 ms

MRM Transitions:

The MRM transitions for endogenous triglycerides are based on the neutral loss of a specific fatty acid from the ammonium adduct precursor ion.[7] For the internal standard this compound, the precursor ion and product ions need to be calculated.

  • Precursor Ion ([M+NH₄]⁺) for this compound:

    • Molecular Formula: C₅₆H₉₉D₅O₆

    • Monoisotopic Mass: 892.81 g/mol

    • [M+NH₄]⁺ = 892.81 + 18.03 = 910.84 m/z

  • Product Ions (Neutral Loss of Fatty Acid + NH₃):

    • Neutral loss of 18:1 (Oleic acid): C₁₈H₃₄O₂ (282.26 g/mol ). Product ion = 910.84 - (282.26 + 17.03) = 611.55 m/z

    • Neutral loss of 17:1 (Heptadecenoic acid): C₁₇H₃₂O₂ (268.24 g/mol ). Product ion = 910.84 - (268.24 + 17.03) = 625.57 m/z

Analyte Precursor Ion (m/z) Product Ion (m/z) Fatty Acid Neutral Loss
This compound (IS) 910.84 611.55 18:1
This compound (IS) 910.84 625.57 17:1
Example Endogenous TG (TG 52:2)876.8603.516:0
Example Endogenous TG (TG 54:3)902.8603.518:1
... additional endogenous TGs.........

Data Analysis and Quantification

  • Integrate the peak areas for all MRM transitions, including the internal standard.

  • Calculate the response ratio for each endogenous triglyceride species relative to the internal standard:

    • Response Ratio = (Peak Area of Endogenous TG) / (Peak Area of this compound)

  • The concentration of the endogenous triglyceride can then be calculated using the following formula:

    • Concentration of Endogenous TG = (Response Ratio) * (Concentration of IS)

Quantitative Data Summary

The following table presents hypothetical quantitative data obtained from the analysis of three different plasma samples.

Sample ID TG 50:1 (µg/mL) TG 52:2 (µg/mL) TG 54:3 (µg/mL)
Control 115.245.830.1
Control 218.552.135.7
Treated 125.670.355.9
Treated 228.978.562.4
Mean Control 16.85 48.95 32.9
Mean Treated 27.25 74.4 59.15
% Change +61.7% +52.0% +79.8%

Conclusion

The use of the deuterated internal standard this compound in a shotgun lipidomics workflow provides a robust and reliable method for the quantification of triglycerides in various biological samples. The protocol outlined in this application note offers a high-throughput approach for researchers in basic science and drug development to accurately assess changes in the triglyceride lipidome. The direct infusion method minimizes sample handling and analysis time, making it ideal for large-scale studies.[2] Proper optimization of mass spectrometry parameters and careful data analysis are essential for achieving accurate and reproducible quantitative results.

References

Troubleshooting & Optimization

troubleshooting low signal for 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with 18:1-17:1-18:1 TG-d5 in their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics and metabolomics.[1][2] Its chemical formula is C₅₆H₉₇D₅O₆.[2] As a stable isotope-labeled internal standard, it is added in a known quantity to samples to correct for variations during sample preparation and analysis, enabling more accurate and precise quantification of endogenous triglycerides.[3][4]

Q2: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?

When encountering a low signal for your internal standard, begin with the following initial checks:

  • Sample Preparation : Ensure that fresh samples were prepared to rule out degradation.

  • Instrument Performance : Check the stability of the ionization spray; an irregular or absent spray can be caused by a clog.[5] It's also beneficial to verify the mass spectrometer's calibration before acquisition.[5]

  • Gas and Solvent Lines : Verify that all gas fittings are leak-free and that there is an adequate supply of solvents.[6]

  • Basic Instrument Parameters : Confirm that the correct ionization mode and polarity are selected for triglyceride analysis. For triglycerides, ESI in positive ion mode is often used.[7][8]

Q3: My deuterated internal standard signal is weak and inconsistent. How can I improve ionization efficiency?

Improving ionization efficiency is key to achieving a strong and stable signal. Consider the following factors:

  • Ionization Source : Electrospray ionization (ESI) is commonly used for triglycerides.[9] Ensure the source is clean and settings like capillary voltage are optimized.[7]

  • Adduct Formation : Triglycerides are often detected as adducts. The most common adducts are with sodium ([M+Na]⁺), ammonium (B1175870) ([M+NH₄]⁺), and potassium ([M+K]⁺).[10][11] The mobile phase composition can be adjusted to promote the formation of a specific adduct.

  • Mobile Phase Composition : The pH and solvent composition of the mobile phase significantly influence ionization. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation.[12] The choice of organic solvent, such as acetonitrile (B52724) or methanol, can also affect spray stability.[12]

Q4: Could matrix effects be suppressing my this compound signal?

Yes, matrix effects are a common cause of signal suppression.[7] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[7] To identify and mitigate matrix effects:

  • Thorough Sample Preparation : Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[7]

  • Chromatographic Separation : Optimize the liquid chromatography method to separate the internal standard from matrix components.[7]

  • Sample Dilution : Diluting the sample can reduce the concentration of interfering matrix components.[12]

  • Matrix-Matched Calibrants : Preparing calibration standards in a blank matrix extract that is similar to the samples can help to correct for matrix effects.[7]

Q5: Are there any known issues specific to deuterated internal standards that could cause a low signal?

Deuterated standards can present unique challenges:

  • Isotopic Exchange : Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[3][13] This is more likely if deuterium atoms are in chemically labile positions.[13][14] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[13][15]

  • Chromatographic Shift : The deuterated internal standard and the native analyte may have slightly different retention times.[13] If this separation is significant, it can lead to differential matrix effects.[13]

  • Purity Issues : The presence of unlabeled analyte in the deuterated internal standard can lead to inaccurate quantification.[13]

Troubleshooting Guide: Low Signal for this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your deuterated triglyceride internal standard.

Step 1: Initial System Check
  • Action: Verify instrument is functioning correctly. Check for error messages, ensure vacuum levels are normal, and confirm gas supplies are adequate.

  • Rationale: Basic hardware issues can be a common source of signal problems.

Step 2: Evaluate Sample and Standard Integrity
  • Action: Prepare a fresh dilution of the this compound standard in a pure solvent (e.g., methanol/chloroform).

  • Rationale: This will help determine if the issue is with the standard itself (degradation) or with its interaction in the sample matrix.

Step 3: Optimize Mass Spectrometer Settings
  • Action: Directly infuse the fresh standard solution into the mass spectrometer. Adjust key parameters to maximize the signal.

  • Rationale: This isolates the mass spectrometer from the liquid chromatography system to find the optimal detection parameters.

Step 4: Assess Chromatographic Performance
  • Action: Inject the fresh standard onto the LC-MS system. Check for peak shape, retention time, and intensity.

  • Rationale: This helps to identify issues with the chromatography, such as poor peak shape or a shift in retention time.

Step 5: Investigate Matrix Effects
  • Action: Prepare a sample with the internal standard and another sample with the standard spiked into a blank matrix. Compare the signal intensity.

  • Rationale: A significant drop in signal in the matrix-spiked sample indicates the presence of ion suppression.

Quantitative Data Summary

The following table provides typical starting parameters for the analysis of triglycerides by LC-MS. These should be optimized for your specific instrument and application.

ParameterSettingRationale
Ionization Mode ESI PositiveGenerally provides good sensitivity for triglycerides, often as adducts.[7][8]
Spray Voltage 3.5 - 4.5 kVOptimizes the formation of charged droplets.[8]
Capillary Temperature 300 - 375 °CAids in the desolvation of the droplets.[8]
Sheath and Aux Gas Flow 30 - 40 (arbitrary units)Assists in nebulization and desolvation.[8]
Collision Gas HighFor MS/MS, ensures efficient fragmentation.[8]
Mobile Phase Additive 0.1% Formic Acid or 10 mM Ammonium FormatePromotes protonation or the formation of ammonium adducts.[12]

Experimental Protocols

Protocol: Sample Preparation for Triglyceride Analysis
  • Sample Spiking : To 50 µL of plasma, add a known amount of this compound internal standard solution.

  • Lipid Extraction (Folch Method) :

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Solvent Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_instrument Instrument Checks cluster_sample Sample & Method Checks start Low Signal for this compound system_check 1. Initial System Check (Leaks, Gas, Errors) start->system_check sample_prep 2. Standard Integrity Check (Prepare fresh standard) system_check->sample_prep System OK? solution Signal Restored system_check->solution Issue Found & Fixed ms_optimization 3. MS Optimization (Direct Infusion) sample_prep->ms_optimization Standard OK? sample_prep->solution Standard Degraded lc_check 4. LC Performance Check (Peak Shape, Retention) ms_optimization->lc_check Signal in Infusion? ms_optimization->solution Parameters Optimized matrix_effects 5. Investigate Matrix Effects (Spike in Blank Matrix) lc_check->matrix_effects Good Peak Shape? lc_check->solution LC Method Adjusted matrix_effects->solution No Suppression? matrix_effects->solution Sample Cleanup Improved

Caption: Troubleshooting workflow for low signal of this compound.

Logical_Relationship cluster_causes Potential Causes for Low Signal cluster_solutions Troubleshooting Steps cause1 Instrument Malfunction sol1 System Check & Maintenance cause1->sol1 Addresses cause2 Standard Degradation sol2 Prepare Fresh Standard cause2->sol2 Addresses cause3 Suboptimal MS Parameters sol3 Parameter Optimization cause3->sol3 Addresses cause4 Poor Chromatography sol4 LC Method Development cause4->sol4 Addresses cause5 Matrix Effects sol5 Improve Sample Cleanup cause5->sol5 Addresses

Caption: Relationship between causes of low signal and troubleshooting steps.

References

Technical Support Center: Correcting for Matrix Effects with 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting matrix effects in the quantitative analysis of triglycerides (TGs) using the deuterated internal standard 18:1-17:1-18:1 TG-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of triglycerides?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For triglyceride analysis in biological samples, this includes phospholipids (B1166683), cholesterol, proteins, and salts.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target triglycerides in the mass spectrometer's ion source.[3] This interference can either suppress the signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate and unreliable quantification.[1][4]

Q2: How does the this compound internal standard help correct for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and structurally very similar to endogenous triglycerides but has a slightly higher mass due to the incorporation of five deuterium (B1214612) atoms. The fundamental principle is that the SIL internal standard will behave almost identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[5] Therefore, it is assumed to experience the same degree of matrix-induced ion suppression or enhancement as the endogenous triglycerides. By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio effectively normalizes the data, canceling out variations caused by matrix effects and sample preparation inconsistencies.[6]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow, ideally before the initial lipid extraction step.[7] This ensures that the internal standard experiences the same potential for loss or variation as the target analytes throughout all subsequent steps, including extraction, cleanup, and injection.[5]

Q4: Can I use a single internal standard for all triglycerides in my sample?

A4: While using a single internal standard like this compound is a common practice for the relative quantification of a class of lipids, it's important to be aware of its limitations. Different triglyceride species with varying fatty acid chain lengths and degrees of saturation may exhibit slightly different ionization efficiencies. For the most accurate absolute quantification, it is ideal to use a specific SIL internal standard for each analyte. However, for many research applications where relative changes are being monitored, a representative internal standard for the triglyceride class can provide reliable data.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of triglyceride quantification even with an internal standard. Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement. This can happen if they do not perfectly co-elute from the LC column.- Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to ensure the analyte and this compound co-elute as closely as possible.- Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] However, ensure the analyte concentration remains above the limit of detection.
Low signal intensity for both the analyte and the internal standard. Significant Ion Suppression: High concentrations of matrix components, particularly phospholipids, are co-eluting with the triglycerides and suppressing their ionization.- Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective at removing phospholipids than simple protein precipitation.[8]- Modify LC Method: Alter the chromatographic conditions to separate the triglycerides from the highly suppressing regions of the chromatogram.
Inconsistent recovery of the internal standard. Issues with Sample Preparation: The internal standard is being lost inconsistently during the extraction or sample handling steps.- Review Extraction Protocol: Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is performed consistently across all samples. Pay close attention to phase separation and collection steps.[7]- Check for Adsorption: Triglycerides can be "sticky" and adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips where possible.
High background noise in the mass spectrum. Contamination: The LC-MS system or the sample preparation solvents may be contaminated.- Solvent and Glassware Check: Run solvent blanks to check for contamination in the mobile phases and sample preparation reagents. Ensure all glassware is thoroughly cleaned.- Clean the Ion Source: A dirty ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using this compound

This protocol is a modification of the Folch method for lipid extraction.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex each sample to ensure homogeneity.

  • Internal Standard Spiking:

    • To 100 µL of plasma in a glass tube, add 10 µL of a 100 µg/mL solution of this compound in a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection:

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Dry the collected lipid extract under a gentle stream of nitrogen gas at 37°C.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile solution.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Calculation of Matrix Effect and Recovery

This protocol allows for the quantitative assessment of matrix effects and the recovery of the analytical method.[9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound internal standard into the reconstitution solvent at the final concentration used for the samples.

    • Set B (Post-Extraction Spike): Extract a blank matrix (e.g., water or a stripped plasma) using the same procedure as the samples. After drying down the extract, spike the internal standard into the reconstitution solvent at the same final concentration.

    • Set C (Pre-Extraction Spike): Spike the internal standard into the blank matrix before the extraction process, at the same initial concentration as the samples.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas based on the peak areas of the internal standard:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

      • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100 = (ME x RE) / 100 [4]

    • An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[9]

Quantitative Data Summary

The following tables provide representative data illustrating the impact of matrix effects and the effectiveness of using an internal standard for correction.

Table 1: Matrix Effect and Recovery Assessment

ParameterPeak Area (Arbitrary Units)CalculationResult
Set A (Neat Solution) 1,500,000--
Set B (Post-Extraction Spike) 975,000(975,000 / 1,500,000) * 10065% (Ion Suppression)
Set C (Pre-Extraction Spike) 877,500(877,500 / 975,000) * 10090% Recovery
Process Efficiency -(877,500 / 1,500,000) * 10058.5%

Table 2: Comparison of Triglyceride Quantification With and Without Internal Standard Correction

Sample IDAnalyte Peak Area (Uncorrected)IS Peak AreaCalculated Concentration (Uncorrected) (µg/mL)Response Ratio (Analyte/IS)Calculated Concentration (Corrected) (µg/mL)
Control 1 1,200,000980,0001201.22102
Control 2 1,150,000950,0001151.21101
Treated 1 1,800,000990,0001801.82152
Treated 2 1,750,000960,0001751.82152
% Difference (Uncorrected) --52.2% --
% Difference (Corrected) ----49.5%

This data is for illustrative purposes only and demonstrates how uncorrected values can overestimate the concentration and variability due to matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Response Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Triglyceride Concentration Quantification->Final_Result

Caption: Experimental workflow for triglyceride quantification using an internal standard.

troubleshooting_logic Start Inaccurate/Inconsistent Triglyceride Results Check_IS Is Internal Standard (this compound) Response Consistent? Start->Check_IS Check_Coelution Do Analyte and IS Co-elute? Check_IS->Check_Coelution Yes Review_Protocol Review Sample Preparation Protocol Check_IS->Review_Protocol No Optimize_LC Optimize LC Method (Gradient, Column) Check_Coelution->Optimize_LC No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Coelution->Improve_Cleanup Yes Result_OK Results Improved Optimize_LC->Result_OK Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Dilute_Sample->Result_OK Check_System Check for System Contamination/Leaks Check_System->Result_OK Review_Protocol->Check_System

Caption: Troubleshooting logic for correcting matrix effects in triglyceride analysis.

References

Technical Support Center: Isotopic Interference with d5 Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential isotopic interference with d5 labeled internal standards in mass spectrometry assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is isotopic interference and why does it occur with d5 labeled standards?

A1: Isotopic interference, often termed "cross-talk," occurs when the mass spectral signal of the analyte overlaps with that of its d5 labeled internal standard (IS), or vice-versa.[1] This phenomenon can lead to inaccurate quantification and non-linear calibration curves.[1][2] The primary causes are:

  • Natural Isotopic Abundance: Molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C). This can cause the isotopic peaks of a high-concentration analyte to contribute to the signal of the deuterated internal standard.[1][2] This is more pronounced for larger molecules or those containing elements with rich isotopic patterns like chlorine or bromine.[3][4]

  • Isotopic Impurity of the d5 Standard: The synthesis of deuterated standards is often not 100% complete. This results in the presence of unlabeled (d0) or partially deuterated (d1-d4) species within the d5 internal standard, which can create a false positive signal for the native analyte.[2]

Q2: My calibration curve is non-linear at the lower end. Could this be due to isotopic interference?

A2: Yes, non-linearity at the lower limit of quantitation (LLOQ) is a common symptom of isotopic interference.[2] The constant background signal from the unlabeled (d0) impurity in the d5 internal standard has a more significant impact at very low analyte concentrations, disproportionately elevating the measured response and compromising the linearity of the curve.[2]

Q3: I'm observing a signal for the native analyte in my blank samples (containing only the d5 internal standard). What is the cause?

A3: This is a strong indication of isotopic impurity in your d5 internal standard. The standard likely contains a small percentage of the non-deuterated (d0) form of the analyte.[2] When you monitor the MRM transition for the native analyte, this impurity is detected, leading to a false signal in your blank samples.[2]

Q4: How can I experimentally assess the extent of isotopic interference?

A4: A systematic evaluation of "cross-talk" is crucial. This can be achieved by analyzing two key quality control samples:[1]

  • Analyte Contribution to IS Signal: Analyze a sample containing the analyte at its Upper Limit of Quantitation (ULOQ) without the d5 internal standard. Monitor the MRM transition for the d5 IS. Any detected signal indicates a contribution from the analyte's natural isotopic abundance to the internal standard's signal.[1]

  • IS Contribution to Analyte Signal: Analyze a blank matrix sample spiked only with the d5 internal standard at its working concentration. Monitor the MRM transition for the native analyte. Any signal detected here is due to the presence of unlabeled analyte in your internal standard.[1]

Experiment Sample Composition MRM Transition Monitored Purpose
Assess Analyte to IS Cross-talkBlank Matrix + Analyte at ULOQ (No IS)Internal Standard (d5)Quantifies interference from natural isotopic abundance of the analyte.[1]
Assess IS to Analyte Cross-talkBlank Matrix + Internal Standard (No Analyte)Analyte (d0)Quantifies interference from unlabeled impurities in the d5 standard.[1][2]

Troubleshooting Workflows

If you suspect isotopic interference is affecting your assay, follow this logical troubleshooting workflow.

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Inaccurate Results or Non-Linear Calibration Curve assess_purity Assess Isotopic Purity of d5 Standard start->assess_purity check_crosstalk Evaluate Analyte <=> IS Cross-talk start->check_crosstalk new_standard Source Higher Purity d5 Standard assess_purity->new_standard Impurity > 0.5%? optimize_mrm Optimize MRM Transitions check_crosstalk->optimize_mrm improve_chrom Improve Chromatographic Separation check_crosstalk->improve_chrom math_correct Apply Mathematical Correction check_crosstalk->math_correct revalidate Re-validate Assay Performance optimize_mrm->revalidate improve_chrom->revalidate math_correct->revalidate new_standard->revalidate

Caption: A logical workflow for troubleshooting isotopic interference.

Detailed Experimental Protocols

Protocol 1: Assessment of d5 Internal Standard Isotopic Purity

Objective: To determine the isotopic purity of the d5 labeled internal standard and quantify the percentage of the unlabeled (d0) analyte impurity.

Methodology:

  • Preparation: Prepare a high-concentration solution of the d5 internal standard in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).[5]

  • Infusion: Infuse the solution directly into the mass spectrometer.[5]

  • Data Acquisition: Acquire a full scan mass spectrum.

  • Analysis: Examine the spectrum for the presence of the unlabeled analyte (d0) and partially deuterated species (d1-d4). The spectrum should ideally show a dominant peak for the fully deuterated molecule.[5]

  • Quantification: Calculate the percentage of the d0 impurity relative to the d5 peak. A common recommendation is that the unlabeled impurity should be less than 0.1% to 0.5% of the internal standard response.[5]

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Evaluation prep Prepare high concentration solution of d5-IS infuse Direct infusion into MS prep->infuse acquire Acquire full scan mass spectrum infuse->acquire analyze Analyze spectrum for d0, d1...d5 peaks acquire->analyze quantify Calculate % d0 impurity analyze->quantify

Caption: Workflow for assessing the isotopic purity of a d5 standard.

Protocol 2: Optimizing MRM Transitions

Objective: To select Multiple Reaction Monitoring (MRM) transitions that minimize isotopic overlap.

Methodology:

  • Infusion: Individually infuse solutions of the analyte and the d5 internal standard into the mass spectrometer.[5]

  • Product Ion Scans: Perform product ion scans for the precursor ions of both the analyte and the d5-IS to identify the most abundant and specific fragment ions.[5]

  • Selection: Choose quantifier and qualifier transitions where the product ions are unique and have a sufficient mass difference to avoid overlap from the +1 or +2 isotopic peaks of other fragments.[5]

Mitigation Strategies for Isotopic Interference

Strategy Description Considerations
Source Higher Purity Standard Acquire a new lot of the d5 internal standard with a higher certified isotopic purity.[2][6]Look for a certificate of analysis specifying the isotopic distribution. This is often the most effective solution.
Improve Chromatographic Separation While expected to co-elute, slight separation between the analyte and d5-IS can sometimes be achieved by modifying the LC gradient, column chemistry, or mobile phase.[5]This is less common but can help differentiate the signals. However, significant separation can compromise the internal standard's ability to correct for matrix effects.
Mathematical Correction If interference is predictable and consistent, a nonlinear calibration function can be used to correct for the "cross-talk".[3]This requires careful validation and may be more complex to implement in a regulated environment.
Optimize MRM Transitions Select fragment ions that are unique to each compound and less likely to be affected by isotopic overlap.[5]A thorough understanding of the fragmentation pathways of both the analyte and the internal standard is necessary.
Use a Higher Mass-Labeled Standard If available, using an internal standard with a higher degree of deuteration (e.g., d7, d9) or a ¹³C-labeled standard can shift its mass further from the analyte's isotopic cluster.[2]A mass difference of at least 3-4 Da is generally recommended to minimize overlap.[7][8]

References

Technical Support Center: Analysis of 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deuterated triglyceride internal standard, 18:1-17:1-18:1 TG-d5, in mass spectrometry applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

ProblemPossible CauseSuggested Solution
Poor or no signal for the precursor ion Incorrect mass spectrometer settings: The instrument may not be set to the correct m/z range for the expected adduct of this compound.Verify the calculated m/z of the expected precursor ion (e.g., [M+NH₄]⁺, [M+Na]⁺). Ensure the mass spectrometer's scan range includes this m/z.
Suboptimal ionization conditions: The electrospray ionization (ESI) source parameters may not be optimized for this molecule.Optimize ESI source parameters such as capillary voltage, cone voltage, and source temperature. A good starting point for neutral lipids is often a lower cone voltage to minimize in-source fragmentation.
Sample degradation: The TG-d5 standard may have degraded due to improper storage.Ensure the standard is stored under the recommended conditions (typically -20°C or lower) and has not expired. Prepare fresh dilutions for analysis.
Contamination in the LC-MS system: The system may be contaminated, leading to ion suppression.Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run a system suitability test with a known standard to ensure performance.
Unexpected fragment ions observed In-source fragmentation: The energy in the ion source may be too high, causing the precursor ion to fragment before entering the mass analyzer.Reduce the cone voltage or declustering potential to minimize in-source fragmentation.[1]
Presence of isobaric interferences: Other lipids with the same nominal mass may be co-eluting with your target analyte.Improve chromatographic separation to resolve the analyte from interfering species. Utilize high-resolution mass spectrometry to differentiate between ions of the same nominal mass but different elemental compositions.
Unanticipated adduct formation: The molecule may be forming adducts with ions other than the expected ones (e.g., K⁺ instead of Na⁺).Check the purity of the mobile phase and additives. If possible, use a mass spectrometer with sufficient resolution to identify the different adducts.
Inconsistent or poor fragmentation efficiency Incorrect collision energy: The collision-induced dissociation (CID) energy may be too low to effectively fragment the precursor ion or too high, leading to excessive fragmentation.Perform a collision energy ramp experiment to determine the optimal CID energy for the desired fragmentation pattern.
Wrong choice of adduct for fragmentation: Some adducts (e.g., [M+H]⁺) may be less stable and fragment more readily, while others (e.g., [M+Na]⁺) might require higher energy.Experiment with different mobile phase additives (e.g., ammonium (B1175870) acetate (B1210297) for [M+NH₄]⁺ adducts, sodium acetate for [M+Na]⁺ adducts) to select the adduct that provides the most informative and reproducible fragmentation.[2]
Difficulty in identifying the correct neutral losses Incorrect assignment of fatty acids: The neutral losses may be misidentified due to the presence of two different fatty acyl chains.The fragmentation of triglycerides typically involves the neutral loss of a fatty acid.[2][3] For this compound, expect neutral losses corresponding to oleic acid (18:1) and heptadecenoic acid (17:1).
Isotopic complexity: The d5 label on the glycerol (B35011) backbone can complicate spectral interpretation if not accounted for.Remember that the deuterium (B1214612) atoms will be retained on the diglyceride fragment, increasing its mass by 5 Da compared to the non-deuterated equivalent.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound?

A1: The primary fragmentation pathway for triglycerides in positive ion mode tandem mass spectrometry is the neutral loss of one of the fatty acyl chains. For this compound, you can expect to see two main fragmentation pathways corresponding to the neutral loss of an 18:1 fatty acid (oleic acid) and a 17:1 fatty acid (heptadecenoic acid). The d5 label is on the glycerol backbone, so the resulting diglyceride-d5 fragment ions will retain the deuterium atoms.

Q2: What are the expected m/z values for the precursor and major fragment ions of this compound?

A2: The exact m/z values will depend on the adduct formed. The molecular formula for this compound is C₅₆H₉₇D₅O₆, and its neutral monoisotopic mass is approximately 875.80 Da.[4] The expected m/z values for common adducts and their major fragments are summarized in the table below.

Ion TypeDescriptionCalculated m/z
Precursor Ions
[M+NH₄]⁺Ammonium adduct894.84
[M+Na]⁺Sodium adduct898.78
Fragment Ions (from [M+NH₄]⁺)
[M+NH₄ - C₁₈H₃₄O₂]⁺Neutral loss of 18:1 (Oleic Acid)612.54
[M+NH₄ - C₁₇H₃₂O₂]⁺Neutral loss of 17:1 (Heptadecenoic Acid)626.56
Fragment Ions (from [M+Na]⁺)
[M+Na - C₁₈H₃₄O₂]⁺Neutral loss of 18:1 (Oleic Acid)616.48
[M+Na - C₁₇H₃₂O₂]⁺Neutral loss of 17:1 (Heptadecenoic Acid)630.50

Q3: Why am I seeing a 2:1 ratio of the neutral loss of 18:1 to 17:1?

A3: The triglyceride 18:1-17:1-18:1 contains two oleoyl (B10858665) (18:1) chains and one heptadecenoyl (17:1) chain. Statistically, the neutral loss of an 18:1 fatty acid is twice as likely as the loss of a 17:1 fatty acid, which can result in approximately a 2:1 peak intensity ratio for the corresponding fragment ions.[2]

Q4: How does the d5 label affect the fragmentation?

A4: The five deuterium atoms are on the glycerol backbone of the molecule. During collision-induced dissociation, a fatty acid is lost as a neutral species. The resulting charged fragment is a diglyceride-like ion that retains the glycerol backbone and therefore the five deuterium atoms. This results in a 5 Da mass shift in the fragment ions compared to their non-deuterated counterparts, which is useful for distinguishing this internal standard from endogenous triglycerides.

Q5: What are the best experimental conditions for analyzing this compound?

A5: While optimal conditions can vary between instruments, a good starting point is to use a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and isopropanol (B130326) in water with an ammonium acetate additive. For mass spectrometry, electrospray ionization in positive mode is typically used. It is recommended to optimize the collision energy to achieve a balance between the precursor ion intensity and the fragment ion intensities.

Experimental Protocol

Objective: To determine the fragmentation pattern of this compound using a triple quadrupole mass spectrometer.

Materials:

  • This compound standard

  • LC-MS grade methanol, isopropanol, acetonitrile, and water

  • Ammonium acetate

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.

  • Liquid Chromatography:

    • Mobile Phase A: 90:10 water:acetonitrile with 10 mM ammonium acetate

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B and equilibrate

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Scan Mode: Full Scan (for precursor identification) and Product Ion Scan (for fragmentation analysis)

    • Precursor Ion Selection: Set the quadrupole (Q1) to isolate the m/z of the [M+NH₄]⁺ adduct (894.8).

    • Collision Gas: Argon at a pressure of 1.5 mTorr.

    • Collision Energy: Perform a ramp from 15 to 40 eV to determine the optimal energy for fragmentation.

    • Data Analysis: Identify the precursor ion and the major fragment ions corresponding to the neutral losses of the fatty acids.

Visualization of Fragmentation Pathway

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+NH₄]⁺ m/z = 894.8 frag1 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Loss of 18:1) m/z = 612.5 precursor->frag1 - Oleic Acid (18:1) frag2 [M+NH₄ - C₁₇H₃₂O₂]⁺ (Loss of 17:1) m/z = 626.6 precursor->frag2 - Heptadecenoic Acid (17:1)

Caption: Fragmentation of this compound ([M+NH₄]⁺).

References

Technical Support Center: Optimizing Chromatography for Deuterated Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of deuterated triglycerides.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution or co-elution of my deuterated triglyceride species?

Poor peak resolution is a common challenge in lipid analysis, often arising from suboptimal separation conditions. Several factors related to the mobile phase, column, or other system parameters can be the cause.[1]

  • Mobile Phase Composition: The choice of solvents and their gradient is critical for separating complex triglyceride mixtures. For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), acetonitrile (B52724) is a common primary solvent, often mixed with a modifier like acetone (B3395972), isopropanol, or methyl tert-butyl ether (MTBE).[1][2][3] Using non-linear or step-wise elution gradients can significantly improve the separation.[1]

  • Column Selection: The stationary phase is crucial for achieving good separation. Octadecylsilane (ODS or C18) columns are widely used and effective for triglyceride analysis.[4][5] For particularly complex samples, connecting two or three columns in series can enhance resolution.[1][4][5] Columns with smaller particle sizes (e.g., 1.7-3 µm) generally provide higher efficiency and better resolution.[5][6]

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally leads to narrower peaks and better separation, although it increases the total analysis time.[1]

  • Temperature Control: Column temperature affects retention times and selectivity.[1] In RP-HPLC, increasing the temperature typically shortens retention times but may decrease selectivity for some triglycerides.[1] However, in Silver-Ion HPLC (Ag-HPLC), increasing temperature can unexpectedly increase retention times for unsaturated triglycerides.[1][7]

Q2: What causes baseline instability, noise, or drift in my chromatogram?

An unstable baseline can interfere with peak detection and integration, leading to inaccurate quantification.[1]

  • Contaminated Mobile Phase: Impurities in solvents are a frequent cause of baseline issues, especially in gradient elution.[1][8] Always use high-purity (HPLC or GC grade) solvents and filter them before use.[1]

  • Column Bleed: At high temperatures, particularly in Gas Chromatography (GC), the stationary phase can degrade and "bleed," causing a rising baseline.[1][9] Using a column rated for your operating temperature and ensuring it is properly conditioned can minimize this effect.[1]

  • System Leaks: Leaks in the system, especially around the pump or injector, can introduce air and cause pressure fluctuations, leading to a noisy or drifting baseline.[10]

  • Detector Issues: A contaminated detector or a failing lamp (in UV detectors) can also cause baseline problems.[9]

Q3: How does deuteration affect the chromatographic separation and detection of triglycerides?

For most chromatographic techniques, the effect of deuteration on retention time is minimal. The separation is primarily governed by the physicochemical properties of the molecule, such as polarity and volatility, which are only slightly altered by the substitution of hydrogen with deuterium (B1214612).

However, deuteration is critically important for detection, especially when using Mass Spectrometry (MS). The mass shift introduced by deuterium allows for:

  • Metabolic Tracing: Tracking the incorporation of deuterium from sources like deuterated water into triglycerides to measure synthesis rates.[11][12]

  • Fragmentation Analysis: Elucidating fragmentation mechanisms in mass spectrometry by observing which fragments retain the deuterium label.[13]

  • Quantification: Using deuterated triglycerides as internal standards for accurate quantification of their non-deuterated counterparts.

Q4: Which chromatographic technique is best for my deuterated triglyceride analysis?

The optimal technique depends on the specific goals of your analysis.

  • Reverse-Phase HPLC (RP-HPLC): This is the most popular method for separating intact triglycerides.[14] It separates species based on their partition number (PN), which is related to the total carbon number and the number of double bonds.[5] It is highly compatible with MS detectors.[14]

  • Gas Chromatography (GC): GC is used for analyzing the fatty acid components of triglycerides after transesterification to fatty acid methyl esters (FAMEs). It can also be used for intact triglycerides, separating them by carbon number.[15][16] GC requires high temperatures, which can be a limitation for labile compounds.[16]

  • Silver-Ion HPLC (Ag-HPLC): This technique is exceptionally powerful for separating triglycerides based on the number, geometry (cis/trans), and position of double bonds.[4][7] It is often used to resolve isomeric species that co-elute in RP-HPLC.[4]

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for separating lipid classes (e.g., separating triglycerides from phospholipids (B1166683) and free fatty acids).[11][17] It is often used as a sample clean-up or fractionation step before analysis by other methods.[11]

Troubleshooting Guides

General Chromatography Troubleshooting

This table addresses common problems encountered during the analysis of deuterated triglycerides.

SymptomPotential CauseSuggested Solution
Poor Peak Resolution Mobile phase composition is not optimal.Adjust the solvent ratio or change the organic modifier (e.g., switch from acetone to isopropanol).[1][18] Implement a gradient elution program.[1][5]
Column efficiency has degraded.Replace the column.[8] Consider using a column with a smaller particle size or a different stationary phase (e.g., C30 for very nonpolar lipids).[6][14]
Flow rate is too high.Reduce the flow rate to improve peak shape and separation.[1]
Peak Tailing Active sites on the column are interacting with the analyte.For lipids with free phosphate (B84403) groups, adding phosphoric acid to the sample can reduce tailing.[14]
Sample overload.Reduce the amount of sample injected onto the column.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.[9]
Baseline Drift/Noise Contaminated or impure mobile phase solvents.Use fresh, high-purity solvents and degas them before use.[1][8]
Column bleed at high temperatures (GC).Ensure the column's maximum operating temperature is not exceeded.[1] Condition the column properly.
System leak.Check all fittings and connections for leaks, particularly at the pump and injector.[10]
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare mobile phase accurately and consistently. Use a mobile phase bottler to minimize compositional changes.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]
Improperly sealed TLC chamber (TLC).Line the chamber with filter paper to ensure saturation with solvent vapor and keep it tightly covered.[19]
No Peaks or Very Small Peaks Injection problem (e.g., clogged syringe, incorrect volume).Check the syringe for blockage and ensure the correct sample volume is being drawn and injected.[8][10]
Sample concentration is too low.Concentrate the sample or inject a larger volume (be cautious of overloading).[19]
Detector is not responding or is set incorrectly.Check detector settings (e.g., wavelength for UV) and ensure it is functioning correctly.[10]

Experimental Protocols

Protocol: General RP-HPLC Method for Triglyceride Separation

This protocol provides a starting point for developing a separation method for deuterated triglycerides. Optimization will be required based on the specific sample matrix and analytical goals.

1. Sample Preparation:

  • Accurately weigh and dissolve the deuterated triglyceride sample in an appropriate solvent. Dichloromethane or the initial mobile phase modifier (e.g., acetone) are common choices.[5][18]

  • Crucial Note: Avoid using hexane (B92381) as the injection solvent in RP-HPLC, as it is too similar to the stationary phase and can cause severe peak broadening or splitting.[18]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

2. Mobile Phase Preparation:

  • Solvent A: Acetonitrile (ACN)

  • Solvent B: Acetone or Isopropanol (IPA)

  • Use HPLC-grade solvents. Filter and degas both solvents thoroughly before placing them in the HPLC system.

3. Chromatographic Conditions:

  • The following table provides typical starting parameters that can be adapted for specific applications.

ParameterTypical Value / Condition
Column C18 (ODS), 250 mm x 4.6 mm, 3-5 µm particle size.[1][5]
Mobile Phase Gradient elution with Acetonitrile and Acetone/Isopropanol.[1][2][5]
Example Gradient Start with 10-30% Solvent B in A, ramp to 70-90% Solvent B over 40-60 minutes.[5]
Flow Rate 1.0 mL/min.[5]
Column Temperature 30 °C.[5]
Injection Volume 5 - 20 µL.[18]
Detector Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).[2]

4. Data Analysis:

  • Identify peaks by comparing retention times with known standards.

  • For quantitative analysis, use a deuterated internal standard and generate a calibration curve.

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_mobile_phase Adjust Gradient & Solvent Strength check_mobile_phase->adjust_mobile_phase No check_column Is Column Performing Correctly? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column replace_column Connect Columns in Series or Replace Column check_column->replace_column No check_flow_temp Are Flow Rate & Temperature Optimal? check_column->check_flow_temp Yes replace_column->check_flow_temp adjust_flow_temp Decrease Flow Rate & Adjust Temperature check_flow_temp->adjust_flow_temp No resolved Resolution Improved check_flow_temp->resolved Yes adjust_flow_temp->resolved

Caption: A logical workflow for troubleshooting poor peak resolution in triglyceride chromatography.

G General Workflow for Deuterated Triglyceride Analysis sample_prep Sample Preparation (Extraction, Derivatization if needed) tlc_cleanup Optional: TLC Cleanup (Isolate Triglyceride Class) sample_prep->tlc_cleanup hplc_separation Chromatographic Separation (e.g., RP-HPLC) sample_prep->hplc_separation Direct Injection tlc_cleanup->hplc_separation ms_detection Mass Spectrometry Detection & Identification hplc_separation->ms_detection data_analysis Data Analysis (Quantification, Isotope Ratio) ms_detection->data_analysis

Caption: A typical experimental workflow for analyzing deuterated triglycerides from sample to data.

References

Technical Support Center: 18:1-17:1-18:1 TG-d5 Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the deuterated triglyceride standard, 18:1-17:1-18:1 TG-d5 (1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5), in various solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For long-term storage, it is recommended to store this compound as a stock solution in a non-polar, aprotic solvent such as chloroform (B151607) or dichloromethane (B109758), at -20°C or lower.[1] These solvents are effective in solubilizing triglycerides while minimizing the risk of hydrolysis. For working solutions, especially for liquid chromatography-mass spectrometry (LC-MS), compatibility with the mobile phase is crucial. Acetonitrile and isopropanol (B130326) are commonly used, but long-term stability in these solvents may be reduced compared to chlorinated solvents.

Q2: How should I store the this compound standard?

A2: The standard should be stored at -20°C as recommended by the manufacturer.[2] To prevent degradation from environmental factors, it is best to store it in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.[1]

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The main factors contributing to the degradation of triglycerides include:

  • Oxidation: The double bonds in the oleic acid moieties are susceptible to oxidation. This can be accelerated by exposure to oxygen, light, and trace metal ions.

  • Hydrolysis: The ester linkages can be hydrolyzed to form di- and monoglycerides (B3428702) and free fatty acids. This process is catalyzed by acids, bases, and enzymatic activity (e.g., from sample matrices or microbial contamination).

  • Temperature: Higher temperatures increase the rates of both oxidation and hydrolysis.[3]

  • Solvent Purity: Impurities in solvents, such as water, peroxides, or dissolved metals, can initiate or accelerate degradation.[4][5]

Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) for long-term storage?

A4: While triglycerides are soluble in alcohols like methanol and ethanol, these solvents are generally not recommended for long-term storage.[6] Protic solvents can participate in transesterification reactions, especially in the presence of acidic or basic contaminants, leading to the exchange of the fatty acid chains and the formation of fatty acid methyl or ethyl esters.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of signal intensity over time in LC-MS analysis. Degradation of the TG-d5 standard in the working solution.Prepare fresh working solutions daily from a stock solution stored under optimal conditions. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to minimize degradation during the analytical run.
Appearance of unexpected peaks in the chromatogram (e.g., di- or monoglycerides). Hydrolysis of the triglyceride.Ensure that all solvents are of high purity and are anhydrous. Avoid acidic or basic conditions in your sample preparation and mobile phases. Check for any potential sources of enzymatic contamination.
Inconsistent quantification results between batches. Inconsistent concentration of the standard due to solvent evaporation or degradation.Use vials with tight-fitting caps (B75204) to prevent solvent evaporation. Always store stock solutions at -20°C or below and allow them to equilibrate to room temperature before opening to prevent condensation. Prepare a new calibration curve for each batch of samples.
Baseline noise or ghost peaks. Contamination from solvents or storage containers.[5]Use high-purity, LC-MS grade solvents. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use. Consider using single-use vials to minimize contamination risks.

General Stability of Triglycerides in Solution

Solvent Recommended Use Long-Term Storage Stability (at -20°C) Potential Issues
Chloroform Stock SolutionsGoodPotential for trace acid contamination which can catalyze hydrolysis. Health and safety concerns.
Dichloromethane Stock SolutionsGoodSimilar to chloroform, with slightly lower toxicity.
Acetonitrile Working Solutions (LC-MS)FairLower solubility for long-chain triglycerides. Long-term storage not recommended.
Isopropanol Working Solutions (LC-MS)FairGood solubilizing power for lipids. Often used as part of the mobile phase.
Methanol / Ethanol Short-term use, not for storagePoorRisk of transesterification.
Hexane / Heptane Stock SolutionsGoodExcellent for non-polar lipids, but may have poor compatibility with reversed-phase LC systems.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

  • Equilibration: Allow the vial containing the neat this compound standard to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Stock Solution Preparation:

    • Using a calibrated gas-tight syringe, dissolve the standard in a high-purity, aprotic solvent such as chloroform or dichloromethane to a known concentration (e.g., 1 mg/mL).

    • Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C or lower. For extended storage, flushing the vial with an inert gas (argon or nitrogen) is recommended.

  • Working Solution Preparation:

    • On the day of analysis, bring the stock solution to room temperature.

    • Prepare serial dilutions of the stock solution in a solvent that is compatible with your analytical method (e.g., acetonitrile/isopropanol for reversed-phase LC-MS).

    • Use these freshly prepared working solutions for your calibration curve and as an internal standard. Discard any unused working solution at the end of the day.

Visualizing Experimental Workflow

The following diagram illustrates the recommended workflow for handling the this compound standard to ensure its stability and the reliability of your experimental results.

G cluster_storage Long-Term Storage cluster_prep Daily Preparation Workflow cluster_analysis Analysis storage Store neat standard or stock solution at <= -20°C in amber vial under inert gas equilibrate Equilibrate stock solution to room temp. storage->equilibrate Daily Use dilute Prepare fresh working solutions in mobile phase-compatible solvent equilibrate->dilute spike Spike into samples and calibration standards dilute->spike analysis Perform LC-MS analysis (use cooled autosampler if possible) spike->analysis

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Preventing Degradation of Triglyceride Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of triglyceride internal standards. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of triglyceride internal standard degradation?

A1: Triglyceride internal standards are susceptible to several modes of degradation, primarily driven by environmental and handling factors. The main causes include:

  • Hydrolysis: The ester bonds in triglycerides can be broken down by water, a reaction that can be catalyzed by acids, bases, or enzymes (lipases), resulting in the formation of di- and monoglycerides (B3428702) and free fatty acids.[1][2] Lipase (B570770) activity is a significant concern in biological samples.[3][4]

  • Oxidation: Unsaturated fatty acid chains within the triglyceride molecule are prone to oxidation, especially when exposed to air (oxygen) and light.[3][5] This process can be accelerated by heat and the presence of metal ions.

  • Thermal Degradation: High temperatures can lead to the breakdown of triglycerides.[3] Saturated triglycerides are generally more stable to heat than unsaturated ones.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of triglycerides.[6]

  • Physical Instability: Repeated freeze-thaw cycles can impact the stability of lipid samples.[2] Additionally, storing lipids as a lyophilized powder can make them more susceptible to hydrolysis and oxidation due to their hygroscopic nature.[3]

Q2: What are the ideal storage conditions for triglyceride internal standards?

A2: Proper storage is crucial for maintaining the integrity of triglyceride internal standards. For long-term stability, stock solutions should be stored at -20°C or -80°C in amber glass vials to protect them from light.[5][7] The solvent choice is also important; high-purity organic solvents like methanol (B129727), ethanol, or a chloroform/methanol mixture are recommended.[7] To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen.[5] Avoid storing organic solutions of lipids in plastic containers, as this can lead to leaching of impurities.[5]

Q3: How can I prevent enzymatic degradation of my triglyceride internal standards in biological samples?

A3: Enzymatic degradation by lipases is a major concern when working with biological matrices. Several strategies can be employed to mitigate this:

  • Use of Cold Solvents: Rapidly quenching enzymatic activity by using cold organic solvents like methanol is a common and effective method.[3]

  • Heat Treatment: For certain sample types like tissues, heat treatment can inhibit lipase activity and improve the stability of triglycerides.[3]

  • pH Adjustment: Extreme pH conditions can also be used to quench enzymatic activity.[3]

  • Enzyme Inhibitors: Additives such as phenylmethylsulfonyl fluoride (B91410) (PMSF) can be used to inhibit serine hydrolase activity, which includes many lipases.[3]

Q4: Can I reuse a thawed working solution of my triglyceride internal standard?

A4: It is generally recommended to avoid multiple freeze-thaw cycles as this can affect the stability of the standards.[2] For optimal results, it is best to prepare single-use aliquots of your working solutions. If you must reuse a solution, ensure it is brought to room temperature slowly and vortexed thoroughly before use to ensure homogeneity.

Troubleshooting Guide

Q: Why are my triglyceride internal standard recoveries inconsistent across a run?

A: Inconsistent internal standard recovery is a common issue that can significantly impact the accuracy of your results. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Inconsistent Internal Standard Recovery

G start Inconsistent Internal Standard Recovery prep Review Standard Preparation and Storage start->prep handling Examine Sample Handling and Extraction start->handling instrument Investigate Instrumental Factors start->instrument prep_q1 Is the standard solution homogeneous? prep->prep_q1 handling_q1 Is there potential for enzymatic degradation? handling->handling_q1 instrument_q1 Is the autosampler performing consistently? instrument->instrument_q1 prep_a1_no Vortex thoroughly before each use. Consider sonication for difficult-to-dissolve standards. prep_q1->prep_a1_no No prep_q2 Is the standard stored correctly? prep_q1->prep_q2 Yes prep_a1_yes Proceed to Handling prep_q2->handling Yes prep_a2_no Store at -20°C or -80°C in amber vials, overlay with inert gas. prep_q2->prep_a2_no No prep_a2_yes Proceed to Handling handling_a1_yes Implement quenching steps: - Use cold solvents - Heat treatment - Add enzyme inhibitors handling_q1->handling_a1_yes Yes handling_q2 Are there variations in extraction efficiency? handling_q1->handling_q2 No handling_a1_no Proceed to Instrumental Factors handling_q2->instrument No handling_a2_yes Ensure consistent solvent volumes and vortexing times. handling_q2->handling_a2_yes Yes handling_a2_no Proceed to Instrumental Factors instrument_a1_no Perform manual injections to test. Check for leaks and proper rinsing. instrument_q1->instrument_a1_no No instrument_q2 Is there evidence of column degradation? instrument_q1->instrument_q2 Yes instrument_a1_yes Check for other issues. instrument_a2_yes Inspect for peak tailing or splitting. Condition or replace the column. instrument_q2->instrument_a2_yes Yes instrument_a2_no Check for other issues.

Caption: A troubleshooting flowchart for inconsistent internal standard recovery.

Q: My triglyceride peaks are tailing or showing poor shape. What could be the cause?

A: Peak tailing in triglyceride analysis can compromise both resolution and quantification.[8] Common causes include issues with the chromatographic column, such as degradation of the stationary phase, or interactions between the triglycerides and active sites in the system. Ensure your column is properly conditioned and consider using a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.

Q: I am observing a rising baseline in my chromatogram. What should I investigate?

A: An unstable or rising baseline can interfere with peak integration and lead to inaccurate results. A common cause is a contaminated mobile phase, especially in gradient elution.[8] Always use high-purity solvents and filter them before use. Another potential issue, particularly in gas chromatography, is column bleed, which occurs when the stationary phase degrades at high temperatures. Using a column designed for high-temperature applications and ensuring it is properly conditioned can help minimize this effect.[8]

Data Summary

The stability of triglyceride internal standards is highly dependent on storage temperature and duration. The following table summarizes the stability of triglycerides under different conditions based on findings from various studies.

TemperatureDurationStabilityReference
Room Temperature (25-30°C)Up to 6 hoursRelatively Stable[9][10]
Refrigerated (2-8°C)Up to 7 daysStable[9][10][11]
Frozen (-20°C)Up to 3 monthsStable[11]
Ultra-low (-70°C)Long-term (years)Stable[11]

Experimental Protocols

Protocol 1: Preparation of Triglyceride Internal Standard Stock and Working Solutions

This protocol provides a step-by-step guide for the preparation of triglyceride internal standard solutions to ensure their stability and accuracy.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 1. Acquire high-purity internal standard stock2 2. Accurately weigh the standard stock1->stock2 stock3 3. Dissolve in high-purity organic solvent stock2->stock3 stock4 4. Transfer to an amber glass vial stock3->stock4 stock5 5. Overlay with inert gas (e.g., Argon) stock4->stock5 stock6 6. Store at -20°C or -80°C stock5->stock6 work1 7. Thaw stock solution to room temperature stock6->work1 For Use work2 8. Perform serial dilutions to desired concentration work1->work2 work3 9. Aliquot into single-use amber vials work2->work3 work4 10. Store aliquots at -20°C or -80°C work3->work4

Caption: Workflow for preparing triglyceride internal standard solutions.

Methodology:

  • Acquire High-Purity Standard: Obtain a certified triglyceride internal standard from a reputable supplier.[7]

  • Gravimetric Preparation: Using an analytical balance, accurately weigh a precise amount of the internal standard.[7]

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent such as methanol, ethanol, or a 2:1 (v/v) chloroform:methanol mixture to create a concentrated stock solution.[7]

  • Transfer and Storage of Stock Solution: Transfer the stock solution to an amber glass vial with a Teflon-lined cap.[5] To prevent oxidation, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.[5] Store the stock solution at -20°C or -80°C.[7]

  • Preparation of Working Solution: When needed, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration for your analytical method.[7]

  • Aliquoting and Storage of Working Solution: To avoid repeated freeze-thaw cycles, aliquot the working solution into single-use amber glass vials.[12] Store these aliquots at -20°C or -80°C until use.[7]

Protocol 2: Workflow for Preventing Degradation During Sample Analysis

This workflow outlines the key steps to minimize the degradation of triglyceride internal standards during the entire analytical process, from sample collection to data acquisition.

G cluster_pre Pre-Analytical cluster_analytical Analytical sample_collection Sample Collection (Keep Cold) sample_storage Immediate Freezing (-20°C or lower) sample_collection->sample_storage thawing Thaw Samples on Ice sample_storage->thawing spiking Spike with Internal Standard thawing->spiking quenching Quench Enzymatic Activity (e.g., cold solvent) spiking->quenching extraction Lipid Extraction quenching->extraction analysis LC-MS/GC-MS Analysis extraction->analysis

Caption: Workflow to prevent triglyceride degradation during analysis.

Methodology:

  • Sample Collection and Storage: After collection, keep biological samples cold and ideally, immediately freeze them at -20°C or lower until analysis.[3]

  • Sample Thawing: Thaw frozen samples on ice to minimize enzymatic activity.[7]

  • Internal Standard Spiking: Add a known volume of the prepared internal standard working solution to the sample at the earliest possible stage of sample preparation.[13]

  • Quenching Enzymatic Activity: Immediately after adding the internal standard, quench enzymatic activity. A common method is the addition of a cold organic solvent mixture, such as 2:1 (v/v) chloroform:methanol.[3]

  • Lipid Extraction: Proceed with your validated lipid extraction method (e.g., Folch or Bligh-Dyer). Ensure consistent and thorough mixing to maximize extraction efficiency.[1]

  • Sample Analysis: After extraction and any necessary solvent evaporation and reconstitution steps, analyze the sample promptly. If there is a delay, store the extracts at low temperatures (-20°C or -80°C) under an inert atmosphere.[3]

References

Technical Support Center: Analysis of 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying, troubleshooting, and mitigating ion suppression when using the deuterated internal standard 18:1-17:1-18:1 TG-d5 in quantitative LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it affect my triglyceride analysis?

Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It is the reduction in ionization efficiency of a target analyte caused by co-eluting components from the sample matrix (e.g., salts, proteins, and other lipids).[1][3] In the ion source of the mass spectrometer, these interfering molecules can compete with your target triglyceride (TG) and its internal standard for charge or affect the desolvation of droplets, leading to a decreased signal intensity.[1][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[5]

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are often considered the gold standard for quantitative LC-MS analysis.[3] this compound is a deuterated analog of a specific triglyceride, designed to be chemically and physically almost identical to the non-labeled analyte you are measuring.[6][7][8] The key assumption is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[3][7] By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by suppression can be normalized, leading to more accurate and precise quantification.[3][7]

Q3: Can the this compound internal standard ever fail to correct for ion suppression?

Yes, under certain conditions, even a deuterated internal standard can fail to perfectly compensate for ion suppression.[7][9] This is often referred to as "differential matrix effects."[3] The primary cause is a slight chromatographic separation between the analyte and the deuterated standard.[7][10] Replacing hydrogen with the heavier deuterium (B1214612) isotope can subtly change the molecule's properties, sometimes leading to a small difference in retention time.[7][10] If the analyte and the internal standard elute into regions with different concentrations of interfering matrix components, they will experience different degrees of ion suppression, making the ratio inconsistent and the quantification inaccurate.[7][9]

Q4: What are the most common sources of ion suppression in lipid analysis?

In bioanalysis, especially for lipids, the most significant sources of ion suppression are endogenous matrix components present in high concentrations.[11]

  • Phospholipids: These are a major cause of ion suppression in plasma and tissue samples, particularly in positive electrospray ionization (+ESI) mode.[12]

  • Other Lipids and Triglycerides: The high overall concentration of various lipids in a sample can lead to competition in the ion source.[4][11]

  • Salts and Buffers: Non-volatile salts from buffers or the sample matrix can contaminate the ion source and interfere with the ionization process.[11][13]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also cause suppression.[2]

Troubleshooting Guide

Problem: My signal for both my target TG and the this compound internal standard is low or highly variable.

  • Possible Cause: Significant ion suppression is occurring, affecting both the analyte and the internal standard. This is common when analyzing complex matrices like plasma or tissue extracts.[11] The cause is likely an inadequate sample cleanup procedure that fails to remove key interferences like phospholipids.[13][14]

  • Solution:

    • Improve Sample Preparation: Standard protein precipitation is often insufficient for removing phospholipids.[2] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[12][13]

    • Optimize Chromatography: Modify your LC gradient to better separate your target analytes from the regions of major ion suppression. A post-column infusion experiment (see protocol below) can identify these regions.[15]

    • Dilute the Sample: Simple dilution of the final extract can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[3][16]

Problem: The peak area ratio of my target TG to the TG-d5 internal standard is inconsistent across different samples.

  • Possible Cause: This points to differential ion suppression. The analyte and the internal standard are not being affected by the matrix in the same way.[7] The most likely reason is a slight chromatographic separation (due to the deuterium isotope effect) that causes them to elute in different parts of a rapidly changing matrix environment.[7][9]

  • Solution:

    • Confirm Co-elution: Carefully examine your chromatograms at high resolution. Zoom in on the peaks for your analyte and the TG-d5 IS. If you see any separation, your correction will be compromised.[10]

    • Adjust Chromatography: Modify your LC method to force co-elution. This could involve using a less aggressive gradient, changing the mobile phase composition, or even trying a column with slightly lower resolving power to ensure the peaks completely overlap.[3]

    • Consider an Alternative IS: If co-elution cannot be achieved and the problem persists, consider using a ¹³C-labeled internal standard instead. Heavy carbon isotopes are much less likely to cause a chromatographic shift compared to deuterium.[3]

Problem: My calibration curve is non-linear, especially at lower concentrations.

  • Possible Cause: Ion suppression can lead to a loss of response linearity.[17] At low concentrations, the signal may be disproportionately suppressed by the matrix, while at higher concentrations, the analyte signal might be strong enough to overcome some of the suppression, leading to a curve that is not linear.

  • Solution:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples (e.g., lipid-stripped plasma).[13][18] This ensures that your calibrators experience the same ion suppression as your unknown samples, improving accuracy.

    • Address the Suppression: Implement the solutions described above (improved sample cleanup, chromatographic optimization) to minimize the underlying ion suppression, which is the root cause of the non-linearity.[19]

Data Presentation

Table 1: Impact of Sample Preparation on Matrix Effect & Analyte Recovery

This table illustrates how different sample preparation techniques can influence the degree of ion suppression (Matrix Effect) and the overall process efficiency for a typical lipid analyte.

Sample Preparation MethodMatrix Effect (ME %)Recovery Efficiency (RE %)Overall Process Efficiency (PE %)Interpretation
Protein Precipitation (PPT) 55%95%52%Simple and fast, but results in significant ion suppression (ME < 100%) due to poor removal of phospholipids.[2]
Liquid-Liquid Extraction (LLE) 85%80%68%Provides a cleaner extract than PPT, reducing ion suppression.[2] Recovery can be lower and requires optimization.
Solid-Phase Extraction (SPE) 98%90%88%Offers the most effective removal of interfering components, minimizing ion suppression and leading to high accuracy.[3][12]
  • Matrix Effect (ME %) is calculated as (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100. A value < 100% indicates suppression.[3]

  • Recovery Efficiency (RE %) is calculated as (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100.

  • Process Efficiency (PE %) is calculated as (Peak Area in Pre-Extraction Spike / Peak Area in Neat Solution) * 100.[3]

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression via Post-Column Infusion

This experiment is crucial for identifying at what retention times your analysis is most affected by the sample matrix.

Objective: To visualize chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Setup: Use a T-connector to introduce a constant, low-flow (~5-10 µL/min) stream of your analyte and internal standard (in a clean solvent) into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

  • Infusion: Begin infusing the standard solution. You should observe a stable, continuous signal (a flat baseline) for your analyte's and IS's mass transitions.

  • Injection: While the infusion continues, inject a blank, extracted matrix sample (e.g., a plasma sample processed with your standard preparation method but without the internal standard).[15]

  • Analysis: Monitor the signal of the infused standards.

    • A dip or decrease in the stable baseline indicates a region of ion suppression .[3][11]

    • An increase in the signal indicates ion enhancement .

  • Evaluation: Compare the retention time of your target TG and the TG-d5 IS with the regions of suppression identified. If your analytes elute within a significant suppression zone, you must optimize your chromatography to move them to a cleaner region of the chromatogram.[3][15]

Protocol 2: Quantitative Assessment of Matrix Effects

This experiment quantifies the exact extent of ion suppression or enhancement.[12]

Methodology: Prepare three sets of samples at a relevant concentration (e.g., low and high QC levels):

  • Set A (Neat Solution): Spike your analyte and this compound into the mobile phase or a clean reconstitution solvent.

  • Set B (Post-Extraction Spike): First, process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Then, spike the analyte and IS into the final, clean extract.[3]

  • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.[3]

Analyze all three sets and calculate the Matrix Effect (ME) using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.[20] A value significantly different from 100% confirms the presence of matrix effects that need to be addressed.

Visualizations

Diagram 1: Ion Suppression Troubleshooting Workflow

G start Problem Observed: Low Signal, Poor Precision, Non-Linear Curve check_is Check Analyte & IS (TG & TG-d5) Peak Shape & Intensity start->check_is low_signal Are signals for BOTH low or variable? check_is->low_signal Evaluate Signal inconsistent_ratio Is the Analyte/IS ratio inconsistent? check_is->inconsistent_ratio Evaluate Ratio assess_suppression Assess Matrix Effect: Post-Column Infusion Experiment low_signal->assess_suppression Yes no_issue No obvious issue. Investigate instrument performance. low_signal->no_issue No check_coelution Investigate Co-elution: Overlay Analyte & IS Chromatograms inconsistent_ratio->check_coelution Yes inconsistent_ratio->no_issue No suppression_found Suppression Zone Identified? assess_suppression->suppression_found improve_cleanup Improve Sample Cleanup: Switch from PPT to SPE or LLE suppression_found->improve_cleanup Yes optimize_lc Optimize Chromatography: Shift RT away from suppression zone suppression_found->optimize_lc Yes suppression_found->no_issue No revalidate Re-evaluate Performance improve_cleanup->revalidate optimize_lc->revalidate separated Are peaks partially separated? check_coelution->separated separated->revalidate No, perfect co-elution force_coelution Adjust LC Method: - Modify gradient - Change mobile phase - Try different column separated->force_coelution Yes force_coelution->revalidate

Caption: Workflow for troubleshooting common issues related to ion suppression.

Diagram 2: Mechanism of Ion Suppression

G cluster_lc LC Column cluster_source MS Ion Source p1 droplet ESI Droplet p1->droplet Co-elution gas_phase Gas Phase Ions (To Mass Analyzer) droplet->gas_phase Ionization & Desolvation c1 analyte Target TG is TG-d5 IS matrix Matrix Interference (e.g., Phospholipid) matrix->droplet Suppresses suppression_label Competition for charge & surface area reduces ionization efficiency of TG and TG-d5

Caption: Co-eluting matrix components interfere with analyte ionization.

References

linearity issues with 18:1-17:1-18:1 TG-d5 calibration curve

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering linearity issues with 18:1-17:1-18:1 TG-d5 calibration curves in mass spectrometry-based triglyceride analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound calibration curve non-linear?

Non-linearity in your calibration curve can stem from several factors, often related to the sample matrix, instrument response, or the chemistry of the analyte and internal standard. Common causes include matrix effects, saturation of the ionization source or detector, and inappropriate concentrations of the internal standard.[1][2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Guide:

  • Have you evaluated for matrix effects?

    • Matrix effects occur when co-eluting substances from your sample enhance or suppress the ionization of your target analyte and internal standard.[4][5] This can lead to a non-proportional response as the concentration of the analyte changes.

    • Recommendation: Prepare a set of calibration standards in a matrix that closely mimics your actual samples (e.g., plasma from a similar species stripped of endogenous triglycerides). Compare the slope of the matrix-matched calibration curve to a curve prepared in a pure solvent. A significant difference suggests the presence of matrix effects.[5]

  • Are you operating within the linear range of your instrument?

    • Both the ionization source and the detector have a limited capacity.[1][2] At high concentrations, the signal response may no longer be proportional to the analyte concentration, leading to a flattening of the curve at the upper end.

    • Recommendation: Prepare a dilution series of your highest concentration standard. Analyze these dilutions to identify the point at which detector or source saturation occurs. If your calibration curve extends into this range, you will need to adjust the concentration of your standards or dilute your samples.

  • Is the concentration of your internal standard (this compound) appropriate?

    • The concentration of the internal standard should be consistent across all samples and calibration standards and should be within the linear dynamic range of the assay.[6][7] If the internal standard signal is too high, it may be saturating the detector.

    • Recommendation: Analyze a sample containing only the internal standard at the working concentration. Ensure that its response is well within the linear range of the instrument.

Q2: My calibration curve shows poor linearity specifically at the lower or upper concentration points. What should I investigate first?

Issues at the extremes of the calibration curve often point to specific problems. Poor linearity at low concentrations can be due to issues with background noise or inefficient ionization, while issues at high concentrations are frequently caused by saturation effects.[8]

Troubleshooting Guide:

  • For issues at the upper end of the curve (flattening):

    • Is detector saturation occurring? High concentrations of triglycerides can lead to a detector response that is no longer proportional to the ion intensity.[2]

      • Solution: Reduce the sample injection volume, dilute the samples and calibration standards, or adjust detector settings (if possible on your instrument) to decrease sensitivity.[2]

    • Is ionization being suppressed at high concentrations? The efficiency of electrospray ionization (ESI) can decrease at higher analyte concentrations as the process becomes saturated.[3]

      • Solution: Dilute your samples and the upper points of your calibration curve.

  • For issues at the lower end of the curve:

    • Is there significant background interference? Contaminants in your solvents, sample matrix, or from the LC system can interfere with the detection of low-level analytes.

      • Solution: Run solvent blanks and matrix blanks to assess the level of background noise.[9] Ensure you are using high-purity solvents.

    • Is the analyte adsorbing to your sample vials or LC system?

      • Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Prime the LC system with a few injections of a mid-concentration standard before running your calibration curve.

Q3: Could my sample preparation method be the cause of the non-linear calibration curve?

Yes, sample preparation is a critical step that can introduce variability and affect linearity. Inconsistent extraction efficiency across a range of concentrations can lead to a non-linear response.

Troubleshooting Guide:

  • How consistent is your lipid extraction?

    • The efficiency of liquid-liquid extraction (e.g., Folch or Bligh-Dyer methods) or solid-phase extraction (SPE) can be concentration-dependent.

    • Recommendation: Spike your blank matrix with known concentrations of your triglyceride analyte (low, medium, and high) and the this compound internal standard before extraction. Calculate the recovery at each concentration level. Inconsistent recovery indicates a problem with the extraction protocol.

  • When are you adding the internal standard?

    • The internal standard is designed to correct for variations during sample processing.[7][10]

    • Recommendation: The this compound internal standard should be added to the samples before any extraction or processing steps to account for any sample loss.[7]

Data Summary and Key Parameters

The following table summarizes key experimental parameters and their potential impact on the linearity of your calibration curve.

ParameterPotential Issue if Not OptimizedRecommended Action
Calibration Range Exceeding the linear dynamic range of the instrument.Determine the limits of detection and quantification (LOD/LOQ) and the upper limit of linearity. Adjust the calibration curve to fit within this range.
Internal Standard Concentration Detector saturation or poor signal-to-noise.Ensure the IS response is in the mid-range of the instrument's linear dynamic range.
Sample Injection Volume Overloading the column or detector.Reduce injection volume if saturation is observed at high concentrations.
Chromatographic Gradient Co-elution of triglycerides with matrix components.Optimize the LC gradient to improve separation and reduce matrix effects.[5]
Ionization Source Parameters Inefficient ionization or saturation.Tune source parameters (e.g., spray voltage, gas flow, temperature) for optimal triglyceride response.
MS/MS Transition (MRM) Non-specific fragmentation or poor signal intensity.Optimize collision energy for the specific this compound and analyte transitions.

Experimental Protocols

Protocol: Assessment of Matrix Effects
  • Prepare Calibration Standards in Solvent: Create a series of at least six calibration standards containing your target triglyceride analyte and a constant concentration of this compound in a pure solvent (e.g., 2:1 chloroform:methanol).

  • Prepare Matrix-Matched Calibration Standards: Prepare an identical set of calibration standards, but use a blank matrix (e.g., stripped serum or plasma) that has undergone your full sample extraction procedure as the diluent.

  • Analysis: Analyze both sets of standards using your established LC-MS/MS method.

  • Data Evaluation: Construct two calibration curves by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Calculate the slope for each curve. A difference of more than 15-20% in the slopes between the solvent-based and matrix-matched curves indicates a significant matrix effect.

Visualizations

Logical Troubleshooting Workflow

G cluster_0 start Non-Linear Calibration Curve check_range Is the issue at the high or low end? start->check_range check_is Check IS Concentration start->check_is check_prep Review Sample Prep start->check_prep high_end High End (Saturation) check_range->high_end High low_end Low End (Noise/Loss) check_range->low_end Low check_matrix Evaluate Matrix Effects check_range->check_matrix Overall dilute Dilute Samples & Standards high_end->dilute check_blanks Analyze Blanks low_end->check_blanks optimize_lc Optimize Chromatography check_matrix->optimize_lc check_is->dilute review_recovery Check Extraction Recovery check_prep->review_recovery end_node Linear Curve Achieved dilute->end_node optimize_lc->end_node check_blanks->end_node review_recovery->end_node

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Workflow for Triglyceride Analysis

G cluster_workflow Triglyceride Quantification Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction drydown Dry & Reconstitute extraction->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Processing (Peak Integration) lcms->data calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) data->calibration quant Quantification of Triglycerides calibration->quant

Caption: General experimental workflow for triglyceride quantification.

References

Validation & Comparative

The Gold Standard for Triglyceride Analysis: A Comparative Guide to Deuterated vs. C13-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the precise quantification of triglycerides (TGs), the choice of an internal standard is a critical determinant of analytical accuracy and reliability. While deuterated internal standards have been a common choice, a growing body of evidence points to the superiority of Carbon-13 (C13) labeled standards in mitigating analytical challenges inherent in complex biological matrices. This guide provides an objective, data-driven comparison of these two types of internal standards, supported by experimental insights and detailed methodologies.

The use of stable isotope-labeled internal standards (SIL ISs) is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle differences between deuterated standards and their native counterparts can lead to analytical inaccuracies. Carbon-13 labeled internal standards, in which one or more ¹²C atoms are replaced by the heavier ¹³C isotope, offer a more reliable alternative.[1][2]

Performance Comparison: Deuterated vs. C13-Labeled TG Standards

The primary distinction between deuterated and C13-labeled triglyceride standards lies in the isotopes used for labeling. Deuterium (B1214612) (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling replaces carbon-12 atoms with carbon-13. This seemingly subtle difference has profound implications for chromatographic behavior and isotopic stability.

A key challenge with deuterated standards is the "isotope effect," where the mass difference between hydrogen and deuterium can lead to a slight shift in retention time during liquid chromatography (LC).[3] This can be particularly problematic in complex matrices where co-eluting substances can cause differential ion suppression for the analyte and the internal standard, leading to inaccurate quantification.[3]

Conversely, C13-labeled standards have physicochemical properties that are virtually identical to their native analogues, ensuring they co-elute perfectly.[1] This co-elution guarantees that both the analyte and the internal standard experience the exact same matrix effects, resulting in more accurate and precise quantification.[1]

A study comparing a biologically generated ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the ¹³C-labeled standards.[4][5] This highlights the improved precision and accuracy achievable with C13-labeled compounds.

Table 1: Quantitative Performance Comparison of Deuterated vs. C13-Labeled Internal Standards

Performance MetricDeuterated StandardC13-Labeled StandardRationale
Chromatographic Co-elution with Analyte Partial separation may occur due to isotope effect.Near-perfect co-elution.The larger relative mass difference between H and D can alter physicochemical properties, affecting chromatographic retention. The mass difference between ¹²C and ¹³C has a negligible effect.
Accuracy & Precision (CV%) Higher variability, especially in complex matrices.Lower variability, leading to higher accuracy and precision.Co-elution of the C13 standard with the analyte ensures more effective compensation for matrix effects and ion suppression. One study showed a significant reduction in CV% with a ¹³C-IS lipid mixture compared to a deuterated mixture.[4][5]
Isotopic Stability Risk of back-exchange (D for H) in certain positions and solvents.Highly stable, no risk of isotope exchange.The C-C bond is more stable than the C-D bond under typical analytical conditions.
Matrix Effect Compensation Less reliable due to potential chromatographic separation.More robust and accurate compensation.Identical elution profiles ensure both standard and analyte are subjected to the same matrix interferences.
Cost Generally less expensive.Can be more expensive due to more complex synthesis.The cost of C13-labeled starting materials and the synthetic routes can be higher.[2]

Experimental Protocols

Accurate quantification of triglycerides using isotope dilution mass spectrometry requires meticulous experimental execution. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Experimental Protocol for Triglyceride Quantification using Isotope Dilution LC-MS/MS

1. Sample Preparation (Lipid Extraction using a modified Bligh-Dyer method)

  • To 100 µL of plasma or serum in a glass tube, add a known amount of the C13-labeled or deuterated triglyceride internal standard solution.

  • Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile:water (4:2:1, v/v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating triglyceride species.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.[6]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 99% B

      • 15-18 min: Hold at 99% B

      • 18.1-20 min: Return to 30% B and equilibrate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: For triglycerides, the ammonium adduct [M+NH4]+ is typically monitored.

    • Product Ion: The neutral loss of a specific fatty acid from the triglyceride precursor ion is a common fragmentation pathway used for quantification.

    • Example MRM transitions:

      • Analyte (e.g., TG 16:0/18:1/18:2): Monitor the transition corresponding to the neutral loss of one of the fatty acids.

      • Internal Standard (e.g., ¹³C₃-TG 16:0/18:1/18:2): Monitor the corresponding mass-shifted transition.

    • Key MS Parameters:

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 35 V

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Cone Gas Flow: 150 L/hr

      • Desolvation Gas Flow: 900 L/hr

Visualizing the Workflow

To illustrate the experimental process and the logical flow of choosing an internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (Deuterated or C13-labeled TG) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration (Analyte & Internal Standard) Data->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for triglyceride quantification using an internal standard.

G cluster_choice Choice of Internal Standard cluster_properties Physicochemical Properties cluster_performance Analytical Performance Deuterated Deuterated TG Standard IsotopeEffect Potential for Isotope Effect Deuterated->IsotopeEffect C13 C13-Labeled TG Standard Identical Virtually Identical to Native Analyte C13->Identical ChromShift Chromatographic Shift IsotopeEffect->ChromShift CoElution Co-elution Identical->CoElution InaccurateQuant Potential for Inaccurate Quantification ChromShift->InaccurateQuant AccurateQuant Accurate & Precise Quantification CoElution->AccurateQuant

Caption: Logical relationship of internal standard choice to analytical performance.

Conclusion

While deuterated triglyceride standards can be a viable and more cost-effective option for some applications, C13-labeled internal standards offer superior analytical performance. The near-perfect co-elution and high isotopic stability of C13-labeled standards lead to improved accuracy and precision in quantification, particularly in complex biological matrices. For researchers and drug development professionals where the highest level of quantitative accuracy is required, the investment in C13-labeled triglyceride internal standards is strongly recommended as they represent the gold standard for reliable lipid analysis.

References

A Comparative Guide to Lipidomics Method Validation: Featuring 18:1-17:1-18:1 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This guide provides an objective comparison of a lipidomics method validated using the deuterated internal standard 18:1-17:1-18:1 TG-d5 against alternative analytical strategies. Supported by experimental data, this document details the validation parameters and experimental protocols to aid in the selection and implementation of robust lipid analysis workflows.

The Cornerstone of Quantitative Lipidomics: Internal Standards

Internal standards are indispensable in mass spectrometry-based lipidomics for correcting variations in sample preparation, extraction efficiency, and instrument response. Deuterated standards, such as this compound, are considered the gold standard as they are chemically identical to their endogenous counterparts, ensuring they co-elute during chromatography and experience similar ionization effects, yet are distinguishable by their increased mass. This allows for accurate normalization and quantification of the target analyte.

Performance Comparison: Validated Method vs. Alternative Approaches

This section compares the performance of a targeted lipidomics method for triglyceride (TG) analysis validated using this compound with a common alternative, shotgun lipidomics. The data presented is synthesized from validation studies to provide a clear comparison of key performance metrics.

Table 1: Quantitative Performance of a Targeted LC-MS/MS Method Using this compound Internal Standard

Validation ParameterPerformance
Linearity (R²) >0.99
Limit of Detection (LOD) 0.026 ± 0.009 µg/mL
Limit of Quantitation (LOQ) 0.043 ± 0.015 µg/mL
Accuracy (Recovery) 85-115%
Precision (RSD%) <15%

Data synthesized from a study utilizing Nanoparticle-Assisted Laser Desorption/Ionization (NALDI)-MS.[1][2]

Table 2: Typical Performance Characteristics of a Shotgun Lipidomics Method for Triglyceride Analysis

Validation ParameterPerformance
Linearity (R²) Not always applicable; semi-quantitative
Limit of Detection (LOD) Sub-femtomole level
Limit of Quantitation (LOQ) Not always established; semi-quantitative
Accuracy (Recovery) 80-120% (with internal standards)[3]
Precision (RSD%) 5.8% - 12.4%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of lipidomics experiments. Below are representative protocols for the validation of a targeted LC-MS/MS method for triglyceride analysis.

Sample Preparation and Lipid Extraction (Folch Method)
  • Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts at 30% B, increasing to 90% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transition for this compound and the target endogenous triglycerides are monitored. For triglycerides, the precursor ion is typically the [M+NH4]+ adduct, and the product ions are the neutral loss of the fatty acid chains.[4][5]

Method Validation Parameters
  • Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations of the analyte. The linearity is assessed by the coefficient of determination (R²).

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. It is calculated as the percentage of the measured concentration relative to the spiked concentration.

  • Precision: Assessed by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD%). Intra-day precision is determined from multiple analyses on the same day, while inter-day precision is assessed over several days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of triglycerides, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Validation Method Validation Quant->Validation

Lipidomics experimental workflow.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT FattyAcylCoA Fatty Acyl-CoA

Triglyceride synthesis pathway.

Conclusion

The validation of a lipidomics method using a deuterated internal standard such as this compound provides a robust and reliable approach for the accurate quantification of triglycerides. While alternative methods like shotgun lipidomics offer high throughput, a targeted LC-MS/MS method, when properly validated, delivers superior quantitative accuracy and precision. The choice of methodology should be guided by the specific research question, the required level of quantification, and the available instrumentation. By adhering to detailed and standardized protocols, researchers can ensure the generation of high-quality, reproducible lipidomics data, thereby advancing our understanding of the role of lipids in health and disease.

References

A Comparative Guide to 18:1-17:1-18:1 TG-d5 and Other UltimateSPLASH™ ONE Components for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative analysis are paramount. The UltimateSPLASH™ ONE internal standard mixture from Avanti Polar Lipids provides a comprehensive suite of deuterated lipid standards to address this need.[1] This guide offers an objective comparison of 18:1-17:1-18:1 TG-d5 with other components within the UltimateSPLASH™ ONE kit, supported by established principles of mass spectrometry-based lipid analysis.

Overview of UltimateSPLASH™ ONE Components

UltimateSPLASH™ ONE is a comprehensive mixture containing 69 unique, high-purity, deuterium-labeled internal standards across 15 lipid classes.[2][3] These standards are designed to cover a wide range of lipid species with varying chain lengths and degrees of unsaturation, enabling broad-spectrum quantitative lipidomics.[4][5] The components are meticulously characterized and blended to be used in various lipidomics workflows.[3]

Below is a summary of the lipid classes included in the UltimateSPLASH™ ONE mixture.

Lipid ClassNumber of Components
Triacylglycerols (TG)9
Cholesteryl Esters (CE)5
Ceramides (Cer)5
Sphingomyelins (SM)5
Phosphatidylcholines (PC)5
Lysophosphatidylcholines (LPC)3
Phosphatidylethanolamines (PE)5
Lysophosphatidylethanolamines (LPE)3
Phosphatidylinositols (PI)5
Lysophosphatidylinositols (LPI)3
Phosphatidylserines (PS)5
Lysophosphatidylserines (LPS)3
Phosphatidylglycerols (PG)5
Lysophosphatidylglycerols (LPG)3
Diacylglycerols (DG)5

In-Depth Comparison of Triacylglycerol (TG) Internal Standards

The UltimateSPLASH™ ONE kit includes a series of deuterated triacylglycerol (TG-d5) internal standards. The subject of this guide, this compound, is a mixed-acid triglyceride containing two oleic acid (18:1) chains and one heptadecenoic acid (17:1) chain, with a deuterated glycerol (B35011) backbone.

A detailed comparison of the triacylglycerol components within the UltimateSPLASH™ ONE kit is presented below:

ComponentMolecular FormulaMolecular WeightFatty Acyl Composition
14:0-13:0-14:0 TG-d5C44H79D5O6722.24Myristic (14:0), Tridecanoic (13:0)
14:0-15:1-14:0 TG-d5C46H81D5O6748.27Myristic (14:0), Pentadecenoic (15:1)
14:0-17:1-14:0 TG-d5C48H85D5O6776.32Myristic (14:0), Heptadecenoic (17:1)
16:0-15:1-16:0 TG-d5C50H89D5O6804.37Palmitic (16:0), Pentadecenoic (15:1)
16:0-17:1-16:0 TG-d5C52H93D5O6832.42Palmitic (16:0), Heptadecenoic (17:1)
16:0-19:2-16:0 TG-d5C54H95D5O6858.44Palmitic (16:0), Nonadecadienoic (19:2)
This compound C56H97D5O6 876.44 Oleic (18:1), Heptadecenoic (17:1)
18:1-19:2-18:1 TG-d5C58H99D5O6902.46Oleic (18:1), Nonadecadienoic (19:2)
18:1-21:2-18:1 TG-d5C60H103D5O6930.51Oleic (18:1), Heneicosadienoic (21:2)

Performance Considerations for Triacylglycerol Internal Standards

The performance of a deuterated internal standard in mass spectrometry is influenced by its physicochemical properties, which should ideally match those of the analyte being quantified. Key performance parameters for triacylglycerol standards include:

  • Chromatographic Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the internal standard should co-elute with the target analytes to experience and correct for similar matrix effects.[6] The retention time of triglycerides is influenced by their acyl chain length and degree of unsaturation. Longer chain lengths generally lead to longer retention times in reversed-phase chromatography, while increased unsaturation tends to decrease retention time. The variety of TG standards in UltimateSPLASH™ ONE allows for the selection of a standard with chromatographic behavior that is closely matched to the endogenous triglycerides of interest.

  • Ionization Efficiency: The efficiency of ionization in electrospray ionization (ESI) can vary between different lipid species. For triacylglycerols, ionization is generally less efficient than for more polar lipids.[3] While the deuterated glycerol backbone does not significantly alter ionization, differences in acyl chain composition can have a subtle impact.[7] The presence of multiple TG standards with varying acyl chains in the UltimateSPLASH™ ONE kit helps to control for variations in ionization efficiency across a range of endogenous TGs.[5]

  • Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the internal standard should be predictable and yield characteristic product ions for quantification. Deuterated triglycerides fragment in a manner analogous to their non-deuterated counterparts, primarily through the neutral loss of their fatty acyl chains.[8] This allows for the development of specific and sensitive multiple reaction monitoring (MRM) methods.

Experimental Protocols

A generalized experimental protocol for the quantitative analysis of triacylglycerols using a deuterated internal standard from the UltimateSPLASH™ ONE kit is provided below. This protocol is intended as a template and should be optimized for the specific instrumentation and biological matrix being analyzed.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To a known amount of biological sample (e.g., 10 µL of plasma, 1 mg of tissue homogenate), add a precise amount of the this compound internal standard. The amount should be chosen to be within the linear dynamic range of the mass spectrometer.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer or Folch method. A common procedure involves the addition of a mixture of chloroform (B151607) and methanol (B129727) (or dichloromethane (B109758) and methanol) to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

  • Solvent Evaporation and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the lipid extract using a reversed-phase C18 or C30 column with a gradient elution. A typical mobile phase system consists of a mixture of water, acetonitrile, and isopropanol (B130326) with an additive such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote adduct formation.

  • Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

  • MRM Transitions: For quantification, monitor the specific precursor-to-product ion transitions for both the endogenous triacylglycerols and the this compound internal standard. The transitions for the internal standard will correspond to the neutral loss of one of its fatty acyl chains.

3. Data Analysis:

  • Peak Integration: Integrate the peak areas for the MRM transitions of the endogenous triacylglycerols and the internal standard.

  • Quantification: Calculate the concentration of each endogenous triacylglycerol species by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared with known amounts of non-deuterated standards.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental process and the biological context of triacylglycerols, the following diagrams are provided.

G Experimental Workflow for Quantitative Lipidomics cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: A generalized workflow for quantitative lipidomics.

G Simplified Triacylglycerol Metabolism cluster_0 Synthesis cluster_1 Breakdown G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG Acyl-CoA FFA Free Fatty Acids DAG->FFA HSL/MGL TAG->DAG ATGL/HSL Glycerol Glycerol TAG->Glycerol Lipases

Caption: Key steps in triacylglycerol synthesis and breakdown.

References

A Comparative Guide to Sample Preparation for Triglyceride Analysis: Assessing the Recovery of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triglycerides (TGs) in biological samples is crucial for a wide range of research areas, from metabolic disease studies to drug development. The reliability of this quantification heavily depends on the sample preparation methodology, particularly the efficiency of lipid extraction. The use of a stable isotope-labeled internal standard, such as 18:1-17:1-18:1 TG-d5, is a widely accepted practice to correct for variability during sample preparation and analysis. This guide provides a comparative overview of common lipid extraction methods and their impact on the recovery of a representative deuterated triglyceride internal standard.

The Role of Deuterated Triglyceride Internal Standards

Deuterated internal standards are the gold standard in quantitative mass spectrometry-based lipidomics.[1] These molecules are chemically identical to their endogenous counterparts but are labeled with deuterium, a stable isotope of hydrogen, which makes them distinguishable by their mass-to-charge ratio in a mass spectrometer. By adding a known amount of a deuterated standard, such as this compound, to a sample at the beginning of the workflow, any loss of the analyte during extraction and processing can be accurately accounted for. This normalization is critical for correcting matrix effects and ensuring the precision and accuracy of the final quantitative results.[1]

Comparison of Extraction Method Performance for Triglyceride Recovery

The choice of extraction method can significantly influence the recovery of lipids. Below is a comparison of several widely used lipid extraction protocols and their reported recovery for a representative stable isotope-labeled triglyceride internal standard in various mouse tissues. The recovery was assessed by comparing the peak areas of the internal standard spiked before and after the lipid extraction process.[2]

Extraction MethodPrincipleAverage Recovery of TG Internal Standard (%)Key AdvantagesKey Disadvantages
Folch A biphasic method using chloroform (B151607) and methanol (B129727) to partition lipids from the aqueous phase.High and reproducible across various tissues.Considered a "gold standard" with high efficacy for a broad range of lipids.Use of chloroform, a hazardous solvent.
Bligh & Dyer A modified biphasic method using a lower ratio of chloroform and methanol.Generally high, comparable to the Folch method.Reduced solvent volume compared to Folch.Still relies on chloroform.
BUME A four-solvent biphasic method (butanol/methanol/heptane/ethyl acetate).Generally high, with an average recovery of 93.8–106.8%.[2]Avoids the use of chloroform.Can have lower recovery for some lipid classes in specific tissues (e.g., triglycerides in the liver).[2]
MMC A monophasic method using methanol, methyl-tert-butyl ether (MTBE), and chloroform.High and reproducible, with an average recovery of 93.6–104.0%.[2]Effective for a broad range of lipids.Contains both chloroform and MTBE.
IPA A monophasic method using isopropanol (B130326) for protein precipitation and lipid extraction.Variable, with an average recovery of 84.4–117.9%, but as low as 51.7% for TG in the pancreas.[2]Simple and rapid.Can show poor reproducibility for some tissues.[2]
MTBE A biphasic method using methanol and MTBE.Generally lower average recovery compared to other methods, especially for more polar lipids.[2]A safer alternative to chloroform.May have significantly lower recovery for certain lipid classes.[2]

Experimental Protocols

Below are generalized experimental protocols for the lipid extraction methods discussed. It is crucial to note that the addition of the internal standard, such as this compound, should occur at the very beginning of the sample preparation process to ensure accurate correction for any subsequent sample loss.

1. Folch Extraction Method

  • Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v).

  • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Vortex the mixture and centrifuge to separate the layers.

  • The lower organic phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

2. Bligh & Dyer Extraction Method

  • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and water, vortex, and centrifuge to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent and reconstitute the lipid extract for analysis.

3. MTBE Extraction Method

  • Homogenize the sample in methanol.

  • Add MTBE, vortex, and incubate.

  • Add water to induce phase separation, vortex, and centrifuge.

  • Collect the upper organic phase.

  • Evaporate the solvent and reconstitute the lipid extract.

Workflow for Assessing Internal Standard Recovery

The following diagram illustrates a typical workflow for a lipidomics experiment, highlighting the point at which the internal standard is introduced and how its recovery is assessed.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch, MTBE) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data Quantification Quantification of Endogenous TGs Data->Quantification Recovery Assessment of TG-d5 Recovery Data->Recovery

Lipidomics workflow with internal standard spiking.

Conclusion

The selection of an appropriate sample preparation method is a critical step in achieving accurate and reproducible quantification of triglycerides. While the Folch method remains a robust and widely used technique, its use of hazardous solvents has led to the development of safer and often automatable alternatives like MTBE and BUME-based extractions. The quantitative data presented demonstrates that while most methods can provide good recovery for triglyceride internal standards, the efficiency can be tissue-dependent. Therefore, it is imperative for researchers to validate their chosen method for their specific sample matrix to ensure the highest quality data. The use of a deuterated internal standard like this compound is an indispensable tool in this process, providing the necessary correction for experimental variability and enhancing the confidence in the final results.

References

Establishing Linearity of Detection for 18:1-17:1-18:1 TG-d5: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methods for establishing the linearity of detection for the deuterated triglyceride 18:1-17:1-18:1 TG-d5, a crucial internal standard in lipidomic analysis. The performance of mass spectrometry-based detection is compared with other common triglyceride quantification methods, supported by experimental data. Detailed methodologies are provided to enable researchers, scientists, and drug development professionals to design and execute robust linearity studies.

Quantitative Data Summary

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For mass spectrometry-based lipidomics, establishing linearity is critical for accurate quantification. The following table summarizes the performance characteristics for the detection of this compound using Laser Desorption/Ionization Mass Spectrometry (LDI-MS) and provides a comparison with alternative, more general triglyceride quantification methods.

Analytical Method Analyte Linear Range LOD (ng/mL) LOQ (ng/mL) Key Considerations
LDI-MS with Silver Nanoparticles This compound 0.12–75 µg/mL 0.9964 26 ± 9 43 ± 15 High sensitivity and specificity for the deuterated standard.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) General TriglyceridesNot specifiedNot specified< 1.0% CVNot specifiedConsidered a "gold standard" reference method by the CDC.
Enzymatic Colorimetric Methods General TriglyceridesUp to 10,000 µg/mL> 0.99Not specifiedNot specifiedWidely used in automated analyzers; performance can vary between reagent manufacturers.
Fluorometric Methods General TriglyceridesNot specifiedNot specifiedNot specifiedNot specifiedLess common now, largely replaced by enzymatic assays.

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of Determination; CV: Coefficient of Variation.

Experimental Protocols

A detailed protocol for establishing the linearity of detection for this compound by mass spectrometry is provided below. This protocol is based on established guidelines for analytical method validation.

Objective: To determine the linear range of the analytical method for the quantification of this compound.

Materials:

  • This compound standard (e.g., from a TG Internal Standard Mixture)

  • Solvent for stock solution (e.g., Dichloromethane:Methanol, 1:1 v/v)

  • Analytical balance

  • Calibrated pipettes

  • Mass spectrometer (e.g., LDI-MS)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the standard in the appropriate solvent to create a concentrated stock solution (e.g.,

Performance of 18:1-17:1-18:1 TG-d5: A Comparative Literature Review for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides (TGs) is paramount in various fields of study. The selection of an appropriate internal standard is a critical determinant of data quality. This guide provides a comparative analysis of the performance of the deuterated triglyceride 18:1-17:1-18:1 TG-d5, often utilized in lipidomics studies, against other commercially available deuterated triglyceride internal standards.

This review summarizes available quantitative data, details experimental protocols from published studies, and presents visual workflows to aid in the selection and application of internal standards for triglyceride analysis. The focus is on providing objective, data-driven comparisons to inform experimental design and ensure the generation of robust and reliable results.

Quantitative Performance Comparison of Deuterated Triglyceride Internal Standards

The performance of this compound has been characterized alongside a suite of other deuterated triglyceride standards in a study utilizing Laser Desorption/Ionization Mass Spectrometry (LDI-MS). The key performance metrics, including linearity (R²), limit of detection (LOD), and limit of quantification (LOQ), are presented in Table 1. This data allows for a direct comparison of the analytical sensitivity and linear range of this compound with other standards containing different fatty acid compositions.

Internal StandardLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
14:0-13:0-14:0 TG-d50.04–250.99420.010 ± 0.0030.017 ± 0.005
14:0-15:1-14:0 TG-d50.08–500.99240.014 ± 0.0060.023 ± 0.009
14:0-17:1-14:0 TG-d50.12–750.99570.014 ± 0.0040.024 ± 0.006
16:0-15:1-16:0 TG-d50.16–1000.99660.014 ± 0.0050.023 ± 0.008
16:0-17:1-16:0 TG-d50.20–1250.99330.012 ± 0.0030.021 ± 0.005
16:0-19:2-16:0 TG-d50.16–1000.99680.019 ± 0.0070.031 ± 0.011
This compound 0.12–75 0.9964 0.026 ± 0.009 0.043 ± 0.015
18:1-19:2-18:1 TG-d50.08–500.99020.027 ± 0.0010.044 ± 0.02
18:1-21:2-18:1 TG-d50.06–250.99260.033 ± 0.0040.055 ± 0.007

Table 1: Quantitative performance of deuterated triglyceride internal standards determined by LDI-MS. Data extracted from a study on nanoparticle-based laser desorption/ionization.[1][2]

While detailed quantitative performance data for this compound from Liquid Chromatography-Mass Spectrometry (LC-MS) based platforms are not as readily available in the literature, it is a component of the widely used UltimateSPLASH™ ONE internal standard mixture. Studies utilizing this mixture report that their hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) methods were fully validated with acceptable parameters for linearity, precision, reproducibility, and recovery for the overall lipid classes.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of experimental protocols from studies that have utilized this compound or similar triglyceride internal standards.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS)

A study employing chemical vapor deposition-synthesized silver nanoparticles for enhanced detection of low-molecular-weight biomolecules provides a detailed protocol for the analysis of a triglyceride internal standard mixture containing this compound.[1][2]

  • Sample Preparation: The TG Internal Standard Mixture, including this compound, was dissolved in a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727). This solution was then applied in a volume of 0.5 µL to a steel plate coated with silver nanoparticles and allowed to dry before insertion into the mass spectrometer.[1][2]

  • Instrumentation: An LDI-MS experiment was performed using a Bruker ultrafleXtreme instrument equipped with a SmartBeam II laser (355 nm, 2 kHz).

  • MS Analysis: The analysis was conducted in positive reflectron mode with ion source 1 at 25.05 kV and ion source 2 at 22.40 kV. A total of 10,000 laser shots were applied to each spot.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

A global metabolomics and lipidomics study provides a validated HILIC-MS/MS method for comprehensive lipid profiling, which includes the use of the UltimateSPLASH™ ONE internal standard mixture containing this compound.[3]

  • Lipid Extraction: To 25 µL of plasma, 34 µL of the internal standard mix was added. Lipids were extracted by the addition of 231 µL of methanol and 770 µL of methyl-tert-butyl ether (MTBE), followed by incubation and the addition of 192.5 µL of water. After centrifugation, the upper organic layer was collected, dried, and reconstituted in 200 µL of 3:7 (v/v) acetonitrile:methanol.[3]

  • Instrumentation: The analysis was performed on an LC-MS system.

  • MS Analysis: Multiple Reaction Monitoring (MRM) transitions for triglycerides were generated by monitoring the neutral loss of one fatty acyl chain in the positive ion mode.[3] The method was fully validated according to bioanalytical method validation guidelines, demonstrating acceptable linearity, precision, reproducibility, and recovery.[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described analytical methods.

LDI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LDI-MS Analysis prep1 Dissolve TG-d5 Standard Mix (incl. This compound) in Dichloromethane:Methanol (1:1) prep2 Apply 0.5 µL of solution to AgNP-coated steel plate prep1->prep2 prep3 Air dry the sample spot prep2->prep3 analysis1 Insert plate into Bruker ultrafleXtreme MS prep3->analysis1 analysis2 Acquire data in positive reflectron mode analysis1->analysis2 analysis3 Analyze data for linearity, LOD, and LOQ analysis2->analysis3

Caption: LDI-MS experimental workflow.

HILIC_MS_Workflow cluster_extraction Lipid Extraction from Plasma cluster_analysis HILIC-MS/MS Analysis ext1 Add UltimateSPLASH™ ONE IS Mix (incl. This compound) to plasma ext2 Add Methanol and MTBE ext1->ext2 ext3 Incubate and add water ext2->ext3 ext4 Centrifuge and collect upper organic layer ext3->ext4 ext5 Dry down and reconstitute in Acetonitrile:Methanol ext4->ext5 analysis1 Inject sample into LC-MS/MS system ext5->analysis1 analysis2 Acquire data using HILIC with MRM in positive mode analysis1->analysis2 analysis3 Process data for quantitative analysis analysis2->analysis3

Caption: HILIC-MS/MS experimental workflow.

References

Safety Operating Guide

Essential Safety and Handling Guide for 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5 (18:1-17:1-18:1 TG-d5)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-dioleoyl-2-heptadecanoyl-glycerol-d5. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety information provided for 18:1-17:1-18:1 TG-d5, this substance is classified with multiple hazards, necessitating stringent safety protocols. It is identified as a flammable liquid with acute toxicity if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant, may cause drowsiness or dizziness, is suspected of causing cancer, and can cause damage to organs.[1]

Table 1: Hazard Classifications

Hazard ClassificationDescription
Flammable LiquidCategory 2
Acute Toxicity (Oral)Category 3
Acute Toxicity (Dermal)Category 3
Acute Toxicity (Inhalation)Category 3
Skin IrritationCategory 2
Eye IrritationCategory 2
CarcinogenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 1 (Central nervous system, Eyes)
Specific Target Organ Toxicity (Single Exposure)Category 3 (Central nervous system)

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[2] For procedures with a risk of splashing, a face shield should also be worn in addition to safety glasses or goggles.[2] Given the inhalation hazard, work should be conducted in a well-ventilated area or a chemical fume hood.

Operational and Disposal Plans

Handling and Storage: This compound is a flammable liquid and should be stored in a designated flammable liquids cabinet.[1] The storage area should be cool, dry, and well-ventilated. Keep containers tightly closed when not in use. Avoid contact with strong oxidizing agents.

Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. As a flammable and hazardous chemical, it should be disposed of through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste streams unless explicitly authorized.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Caption: Workflow for Safe Handling of this compound.

PPE Selection Logic

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures. The following diagram illustrates the decision-making process for PPE selection when working with this compound.

References

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